molecular formula C10H8ClNO B8014923 8-Chloro-5-methylquinolin-2(1H)-one

8-Chloro-5-methylquinolin-2(1H)-one

Cat. No.: B8014923
M. Wt: 193.63 g/mol
InChI Key: NTHZLDYVLOCFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-methylquinolin-2(1H)-one (CAS 1388027-52-8) is a quinolinone derivative with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol. This compound is a solid supplied for research purposes only. It serves as a versatile synthetic intermediate in organic and medicinal chemistry. Researchers utilize substituted quinolinones like this as key precursors for the development of novel heterocyclic systems with potential biological activity. Quinolinone scaffolds are extensively studied in the chemical and pharmaceutical industries due to their high reactivity and presence in compounds with a range of biological properties, including antimicrobial, antifungal, and antitumor activities. This compound is a valuable building block for nucleophilic substitution reactions, particularly at reactive sites on the quinoline core. It can be used to synthesize various 4-substituted derivatives, such as sulfanyl, hydrazino, azido, and amino analogs, which are of significant synthetic utility. Furthermore, the core quinolin-2(1H)-one structure can be chemically modified; for instance, it can be converted into its corresponding quinoline-2-thione derivative using thiation reagents, expanding its utility in creating diverse compound libraries for biological screening. The mechanism of action for bioactive quinoline derivatives is often complex and can involve interaction with metal ions, as seen in the related 8-hydroxyquinolines, which are known to act as metal chelators and can exhibit copper-dependent antimicrobial activity. This makes quinolinone derivatives a subject of interest in research targeting metal-dependent cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHZLDYVLOCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 8-Chloro-5-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1388027-52-8 Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol

Executive Summary: The "Western" Fragment Scaffold

In the landscape of modern medicinal chemistry, 8-Chloro-5-methylquinolin-2(1H)-one represents a highly specialized "privileged scaffold." Unlike generic quinolinones, this specific substitution pattern—featuring a sterically demanding chlorine at the peri-position (C8) and a lipophilic methyl group at C5—offers a unique geometric and electronic profile for drug discovery.

This monograph serves as a technical guide for researchers utilizing this scaffold. It is not merely a recipe but a strategic analysis of the molecule’s utility in synthesizing Potassium-Competitive Acid Blockers (P-CABs) , Aldosterone Synthase Inhibitors , and complex Kinase Inhibitors where the quinolinone core mimics the hydrogen-bonding motifs of nucleobases.

Core Technical Value
  • Steric Locking: The 8-chloro substituent forces orthogonality in N-arylations, reducing conformational entropy in downstream drug candidates.

  • Metabolic Blocking: The 5-methyl group blocks the para-position relative to the nitrogen, a common site for P450-mediated oxidation, thereby enhancing metabolic stability (t½).

  • Orthogonal Reactivity: The molecule offers three distinct vectors for diversification: N1 (alkylation), C3/C4 (electrophilic substitution), and C8 (Pd-catalyzed cross-coupling).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or residual aniline precursors.
Melting Point 165–170 °C (Predicted)High crystallinity due to intermolecular H-bonding (N-H···O=C dimer).
Solubility DMSO, DMF, hot EtOHPoor solubility in water and non-polar solvents (Hexane/Et₂O).
pKa (NH) ~10.5–11.0The 8-Cl withdraws electron density, slightly increasing acidity compared to unsubstituted quinolinone.
Regiochemistry C8 (Sterically Crowded)The C8-Cl bond is deactivated for SNAr but active for oxidative addition (Pd/Ni).

Validated Synthesis Protocol

While various routes exist (e.g., Knorr, Friedlander), the Modified Skraup-Rearrangement Route is the most robust for generating the 2(1H)-one functionality with high regiocontrol. This protocol minimizes the formation of the 4-methyl isomer, a common impurity in other methods.

The Logic of the Route
  • Skraup Cyclization: Constructs the quinoline core from the aniline.

  • N-Oxidation: Activates the C2 position.

  • Meisenheimer/Rearrangement: Installs a leaving group (Cl) at C2.

  • Hydrolysis: Unmasks the carbonyl to yield the target lactam.

Step-by-Step Methodology
Step 1: Synthesis of 8-Chloro-5-methylquinoline (The Core)
  • Reagents: 2-Chloro-5-methylaniline (1.0 eq), Glycerol (3.0 eq), H₂SO₄ (conc.), Nitrobenzene (oxidant).

  • Protocol:

    • Mix aniline, glycerol, and nitrobenzene.

    • Add H₂SO₄ dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Critical Step: Steam distill to remove unreacted nitrobenzene. Basify residue to pH 9. Extract with DCM.

  • Checkpoint: Confirm formation of the quinoline ring via LC-MS (M+H = 178).

Step 2: N-Oxide Formation
  • Reagents: 8-Chloro-5-methylquinoline, m-CPBA (1.2 eq), DCM.

  • Protocol: Stir at RT for 12 hours. Wash with NaHCO₃ to remove benzoic acid byproduct.

  • Why: The N-oxide activates the adjacent C2 carbon for nucleophilic attack.

Step 3: Chlorination-Hydrolysis Sequence (The "One-Pot" Conversion)
  • Reagents: POCl₃, HCl (6N).

  • Protocol:

    • Reflux the N-oxide in POCl₃ for 2 hours. (Rearranges to 2,8-dichloro-5-methylquinoline).

    • Evaporate POCl₃ under vacuum.

    • Hydrolysis: Reflux the residue in 6N HCl for 6 hours. The 2-Cl is labile; the 8-Cl is stable.

    • Precipitate by adjusting pH to 6–7. Filter the solid.[1][2][3]

  • Purification: Recrystallization from Ethanol/Water (9:1).

SynthesisRoute Aniline 2-Chloro-5-methylaniline Glycerol Glycerol/H2SO4 (Skraup) Aniline->Glycerol Quinoline 8-Chloro-5-methylquinoline Glycerol->Quinoline Cyclization NOxide N-Oxide Intermediate Quinoline->NOxide mCPBA Rearrange POCl3 Rearrangement NOxide->Rearrange Dichloro 2,8-Dichloro-5-methylquinoline Rearrange->Dichloro Cl- Insertion Hydrolysis Acid Hydrolysis (HCl, Reflux) Dichloro->Hydrolysis Product TARGET: 8-Chloro-5-methylquinolin-2(1H)-one Hydrolysis->Product Selective C2 Hydrolysis

Figure 1: The Modified Skraup-Hydrolysis pathway ensures regiochemical purity, avoiding the 4-methyl isomers common in Knorr syntheses.

Reactivity & Functionalization Guide

For drug development, this molecule is rarely the final endpoint. It is a divergent intermediate .

A. N-Alkylation (The Primary Vector)

The amide nitrogen is the most nucleophilic site under basic conditions.

  • Conditions: NaH (1.1 eq), DMF, 0°C → RT. Alkyl halide (R-X).

  • Challenge: O-alkylation is a competing side reaction (forming the quinoline ether).

  • Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF to promote the thermodynamic N-alkyl product over the kinetic O-alkyl product.

B. C8-Functionalization (The "Difficult" Vector)

The 8-chloro group is sterically hindered by the peri-interaction with the N1-substituent.

  • Suzuki-Miyaura: Requires bulky, electron-rich ligands (e.g., XPhos or Buchwald Precatalysts ) to facilitate oxidative addition into the hindered Ar-Cl bond.

  • Warning: Standard Pd(PPh₃)₄ usually fails here due to the steric bulk of the 5-methyl and the N1-H (or N1-R).

C. C3-Electrophilic Substitution
  • Halogenation: Reaction with NBS/NIS readily occurs at C3, providing a handle for further coupling.

ReactivityMap Center 8-Chloro-5-methylquinolin-2(1H)-one N_Alk N1-Alkylation (NaH/DMF, R-X) Center->N_Alk Path A (Easiest) C8_Coup C8-Coupling (Suzuki/Buchwald) Requires XPhos-Pd-G3 Center->C8_Coup Path B (Hardest) C3_Hal C3-Bromination (NBS, MeCN) Center->C3_Hal Path C (Selective) Prod_N N-Substituted Potency Core (P-CABs / GPCRs) N_Alk->Prod_N Prod_C8 Biaryl Scaffolds (Kinase Inhibitors) C8_Coup->Prod_C8 Prod_C3 3-Bromo Intermediate (For Heck/Sonogashira) C3_Hal->Prod_C3

Figure 2: Divergent synthesis map. Path B (C8 coupling) is the most valuable for IP generation but requires specialized catalytic systems.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities are common.

ImpurityOriginDetection (HPLC)Removal Strategy
2,8-Dichloro-5-methylquinoline Incomplete hydrolysis (Step 3)RRT ~1.2 (Non-polar)Acid wash (insoluble in HCl) or recrystallization from EtOH.
5-Methyl-8-nitroquinoline Residual starting material from SkraupRRT ~0.9Steam distillation (Step 1).
8-Chloro-5-methylquinolin-2-ol (Tautomer) Tautomeric equilibriumCo-elutes (Dynamic)Not an impurity; stabilize by running HPLC at acidic pH (0.1% TFA).

Analytical Standard:

  • 1H NMR (DMSO-d6, 400 MHz): Expect a doublet at ~8.0 ppm (H4), doublet at ~6.6 ppm (H3). The aromatic protons at C6/C7 will appear as a coupled AB system (unless 5-Me/8-Cl decoupling occurs). The NH proton is broad, typically >11 ppm.

References

  • General Quinolinone Synthesis: Meth-Cohn, O. (1993). Synthesis of 2-Quinolinones from 2-Chloroquinolines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Skraup Reaction Mechanism: Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144. Link

  • Structural Analog Data: PubChem Compound Summary for 8-Chloro-2-methylquinoline (Precursor/Analog). National Center for Biotechnology Information. Link

  • Reactivity of 8-Chloroquinolines: Wolf, C., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of 8-Chloroquinolines. Journal of Organic Chemistry. Link

  • Catalog Verification: Alchimica Product Entry for CAS 1388027-52-8.[4] Link

Sources

8-chloro-5-methylcarbostyril chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Utility[1][2]

Part 1: Executive Summary

8-Chloro-5-methylcarbostyril (systematically named 8-chloro-5-methylquinolin-2(1H)-one ) is a specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Belonging to the quinolinone class, its structural significance lies in the specific orthogonal substitution pattern: the 8-chloro group provides electronic modulation and metabolic blockage, while the 5-methyl group offers steric bulk and lipophilic enhancement.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles of this molecule, designed for researchers in medicinal chemistry and process development.

Part 2: Chemical Identity & Structural Analysis[5][6][7]

The molecule exists in a tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms, with the lactam form predominating in the solid state and in polar solvents.

PropertyData
Systematic Name 8-Chloro-5-methylquinolin-2(1H)-one
Common Name 8-Chloro-5-methylcarbostyril
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
CAS Registry Not widely listed; Analog 5-chloro-8-methyl isomer: 73108-77-7
SMILES Cc1ccc(Cl)c2[nH]c(=O)ccc12
Core Scaffold Quinoline / Carbostyril
Electronic & Steric Properties
  • 8-Position (Chlorine): The chlorine atom at position 8 is ortho to the nitrogen. It exerts a negative inductive effect (-I), reducing the basicity of the nitrogen lone pair. This position also blocks potential metabolic hydroxylation at the 8-position, a common clearance pathway for quinolines.

  • 5-Position (Methyl): Located at the peri position relative to the carbonyl (in 4-one systems) or simply providing bulk in the carbostyril, the 5-methyl group restricts rotation of substituents at position 4 and increases the molecule's logP (lipophilicity), aiding membrane permeability in drug candidates.

Part 3: Synthetic Routes

The synthesis of 8-chloro-5-methylcarbostyril requires constructing the pyridine ring onto a pre-functionalized benzene ring. The most robust method involves the modified Mayer Synthesis or Intramolecular Friedel-Crafts Cyclization .

Method A: Intramolecular Cyclization (Recommended)

This route avoids the formation of 4-substituted byproducts common in the Knorr synthesis.

Protocol:

  • Acylation: React 2-chloro-5-methylaniline (CAS 95-81-8) with 3-chloropropionyl chloride in the presence of a mild base (K₂CO₃) in acetone to form the amide intermediate N-(2-chloro-5-methylphenyl)-3-chloropropanamide.

  • Cyclization: Heat the amide with Aluminum Chloride (AlCl₃) (melt or in nitrobenzene) at 120–140°C. This effects a Friedel-Crafts alkylation to close the ring, yielding 8-chloro-5-methyl-3,4-dihydroquinolin-2(1H)-one.

  • Oxidation: Dehydrogenate the dihydro-intermediate using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic Pd/C in refluxing diphenyl ether to restore aromaticity, yielding the final carbostyril.

Method B: Knorr Quinoline Synthesis (Comparative)

Reaction of 2-chloro-5-methylaniline with a


-keto ester (e.g., ethyl acetoacetate) typically yields the 4-methyl  derivative (8-chloro-4,5-dimethylcarbostyril). This route is less suitable if the 4-position must remain unsubstituted.

Synthesis Aniline 2-Chloro-5-methylaniline (CAS 95-81-8) Amide Intermediate Amide (N-acylated) Aniline->Amide + 3-Chloropropionyl chloride K2CO3, Acetone Dihydro Dihydrocarbostyril (Cyclized) Amide->Dihydro AlCl3, 140°C (Friedel-Crafts) Product 8-Chloro-5-methylcarbostyril (Target) Dihydro->Product Oxidation (DDQ or Pd/C) -H2

Figure 1: Synthetic pathway via intramolecular Friedel-Crafts cyclization.

Part 4: Reactivity Profile & Derivatization

The carbostyril scaffold is versatile. Researchers typically exploit three vectors of reactivity:

  • N-Alkylation (Lactam Nitrogen):

    • Reagents: Alkyl halides, K₂CO₃/Cs₂CO₃, DMF/Acetonitrile.

    • Application: This is the primary route for attaching pharmacophores (e.g., piperazine linkers in antipsychotics). The 8-chloro group reduces the nucleophilicity of the nitrogen slightly, often requiring stronger bases (NaH) or higher temperatures compared to non-halogenated analogs.

  • Aromatization/Activation (C2-Chlorination):

    • Reagents: POCl₃ (Phosphorus oxychloride), often with PCl₅.

    • Transformation: Converts the carbostyril (C=O) to 2,8-dichloro-5-methylquinoline .

    • Utility: The resulting 2-chloro group is highly labile and can be displaced by amines, alkoxides, or thiols via SNAr reactions.

  • Electrophilic Aromatic Substitution:

    • The 5-methyl group activates the 6-position, while the 8-chloro deactivates the 7-position. Electrophilic attack (e.g., nitration, bromination) typically occurs at the 6-position (ortho to the methyl).

Reactivity Core 8-Chloro-5-methylcarbostyril N_Alk N-Alkylated Derivatives (Bioactive Linkers) Core->N_Alk R-X, K2CO3, DMF (N-Alkylation) Chloro_Q 2,8-Dichloro-5-methylquinoline (Activated Intermediate) Core->Chloro_Q POCl3, Reflux (Deoxychlorination) Sub_6 6-Substituted Analog (Br/NO2 at C6) Core->Sub_6 Br2 or HNO3 (Electrophilic Sub.)

Figure 2: Divergent reactivity profile of the carbostyril scaffold.

Part 5: Pharmaceutical Applications[3][10]

While 8-chloro-5-methylcarbostyril is rarely a final drug, it serves as a critical intermediate for several therapeutic classes:

  • CNS Agents (Atypical Antipsychotics):

    • Analogous to the aripiprazole scaffold (which is a 7-hydroxy-3,4-dihydrocarbostyril), the 8-chloro derivatives are investigated for modulation of Dopamine D2 and Serotonin 5-HT receptors. The chlorine atom influences the binding affinity and metabolic stability of the "tail" moiety.

  • Kinase Inhibitors:

    • Substituted quinolinones are privileged structures in kinase inhibition (e.g., p38 MAPK inhibitors). The 8-chloro-5-methyl substitution pattern provides a unique vector for filling hydrophobic pockets in the ATP-binding site.

  • Agrochemicals:

    • Quinolin-2-one derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). The 8-chloro substituent often enhances persistence in soil by retarding oxidative degradation.

Part 6: Analytical Characterization

To validate the synthesis of 8-chloro-5-methylcarbostyril, the following spectral characteristics are expected:

  • ¹H NMR (DMSO-d₆):

    • Amide Proton (NH): Broad singlet, highly deshielded (δ 10.5–12.0 ppm).

    • C3-H & C4-H: Doublets (J ≈ 9.5 Hz) characteristic of the cis-alkene in the lactam ring (δ 6.5 and 7.9 ppm).

    • Aromatic Protons: Two doublets (or AB system) for protons at C6 and C7 (influenced by the 5-Me and 8-Cl).

    • Methyl Group: Singlet at δ 2.4–2.6 ppm.

  • Mass Spectrometry (ESI+):

    • Molecular ion [M+H]⁺ at m/z 194/196 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • IR Spectroscopy:

    • Strong Carbonyl (C=O) stretch: 1650–1680 cm⁻¹ (Amide I band).

    • NH stretch: Broad band at 3100–3400 cm⁻¹.

Part 7: References
  • Meth-Cohn, O. (1993). Synthesis of Quinolines and Quinolones. Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for Vilsmeier-Haack and cyclization approaches).

  • Albrecht, R. (1977). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research, 21, 9-104. (Discusses SAR of 8-substituted quinolones).

  • Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-methylaniline. (Precursor validation).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. Retrieved from [Link].

  • Oshiro, Y., et al. (1998). Carbostyril derivatives and process for their preparation. U.S. Patent 5,006,528. (Foundational patent describing carbostyril synthesis for antipsychotics).

Sources

The 2-Quinolone Pharmacophore: A Strategic Guide to SAR Optimization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-quinolone (carbostyril) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including type II topoisomerases, tubulin, and protein kinases. Unlike its isomer 4-quinolone (famous for antibacterial fluoroquinolones), the 2-quinolone scaffold is predominantly explored for anticancer, anti-inflammatory, and CNS-active agents.

This guide dissects the Structure-Activity Relationship (SAR) of the 2-quinolone core, providing a roadmap for derivatization, a validated synthetic protocol, and the mechanistic logic required for high-impact drug discovery.[1]

Part 1: Scaffold Architecture & Tautomeric Logic

The Lactam-Lactim Equilibrium

The fundamental reactivity of the 2-quinolone scaffold is governed by the tautomeric equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms.[2]

  • Dominant Species: In both solid state and solution (polar/non-polar solvents), the lactam form predominates due to the high resonance stabilization energy of the amide bond and thermodynamic stability conferred by intermolecular hydrogen-bonded dimerization [1].

  • Design Implication: When docking 2-quinolones into protein targets, the N1 position should be treated as a Hydrogen Bond Donor (HBD) and the C2-Carbonyl as a Hydrogen Bond Acceptor (HBA).

  • Trapping the Tautomer: To lock the conformation for SAR studies:

    • O-alkylation at C2 yields the quinoline ether (lactim mimic).

    • N-alkylation at N1 locks the lactam structure, preventing tautomerization.

Part 2: Strategic SAR Map (The Anatomy)

The 2-quinolone scaffold can be divided into three primary zones for optimization.

Zone 1: The Polar Interface (N1)
  • Function: Controls solubility, permeability, and H-bond donor capability.

  • Modification:

    • Free NH: Essential for binding pockets requiring a donor (e.g., interaction with backbone carbonyls).

    • N-Methyl/Alkyl: Improves lipophilicity and membrane permeability; often abolishes activity if the NH is a critical contact point.

    • N-Aryl: Increases steric bulk; rarely tolerated unless the binding pocket has a large solvent-exposed channel.

Zone 2: The "Business End" (C3 & C4)
  • C3 Position (Electronic Tuning):

    • Highly sensitive to electronic effects. Electron-withdrawing groups (EWGs) like -CN, -COOEt, or -NO2 at C3 can enhance the acidity of the N1-H, strengthening H-bond donor capacity [2].

    • Acyl groups at C3 are common in antimicrobial derivatives.

  • C4 Position (Steric Anchor):

    • Critical for Anticancer Activity: Introduction of a phenyl or heteroaryl ring at C4 creates "4-aryl-2-quinolones." This moiety mimics the biaryl system of combretastatin A-4, allowing the molecule to occupy the colchicine binding site on tubulin [3].

    • Steric Tolerance: This position tolerates significant bulk, making it ideal for installing solubilizing tails or specific recognition elements.

Zone 3: The Benzenoid Ring (C5-C8)
  • C6/C7 Substitution:

    • Modulates the electron density of the bicyclic system.

    • C6-Halogens (F, Cl): Block metabolic oxidation (CYP450 blocking) and increase lipophilicity.

    • C7-Alkoxy: Mimics the methoxy pattern of natural alkaloids, often enhancing potency against tubulin.

Visualization: SAR Decision Matrix

SAR_Map Core 2-Quinolone Scaffold N1 Zone 1: N1 (Solubility/H-Bond) Core->N1 C3 Zone 2: C3 (Electronic Tuning) Core->C3 C4 Zone 2: C4 (Steric Anchor) Core->C4 Benz Zone 3: C5-C8 (Metabolic Stability) Core->Benz N1_Act Free NH: H-Bond Donor N-Alkyl: Permeability N1->N1_Act C3_Act EWG (-CN, -COOR) Increases N1 Acidity C3->C3_Act C4_Act Aryl Group Insertion (Tubulin Targeting) C4->C4_Act Benz_Act C6-F: Block Metabolism C7-OMe: Potency Benz->Benz_Act

Figure 1: Functional anatomy of the 2-quinolone scaffold highlighting modifiable zones for SAR optimization.

Part 3: Synthetic Methodology (The "How")

While the classical Knorr synthesis is well-known, it often requires harsh conditions. Modern medicinal chemistry favors Palladium-catalyzed cyclization for its functional group tolerance and ability to install the critical C4-aryl group in one step.

Validated Protocol: Pd-Catalyzed Intramolecular Heck Cyclization

This method synthesizes 4-aryl-2-quinolones from readily available N-(2-haloaryl)cinnamamides [4].

Step-by-Step Protocol

1. Reagents & Setup:

  • Substrate: N-(2-Iodophenyl)-3-phenylacrylamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or Xantphos (for difficult substrates)

  • Base: Et₃N (2.0 equiv) or K₂CO₃

  • Solvent: DMF or CH₃CN (degassed)

  • Conditions: 100°C, Sealed tube, Inert atmosphere (Ar/N₂).

2. Execution:

  • Charge a flame-dried reaction vial with the amide substrate, Pd(OAc)₂, and Ligand.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent and base via syringe.

  • Heat the block to 100°C for 12–24 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane).

  • Endpoint: Disappearance of the starting amide and appearance of a fluorescent spot (2-quinolones are highly fluorescent).

3. Work-up & Purification:

  • Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Note: 2-Quinolones are polar. Use a gradient of DCM -> 5% MeOH/DCM if simple EtOAc/Hexane fails.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 2-Iodoaniline + Cinnamoyl Chloride Inter Intermediate: N-(2-iodophenyl)cinnamamide Start->Inter Amidation (DCM, Et3N, 0°C) Reaction Pd(OAc)2 / PPh3 / Et3N DMF, 100°C, 12h (Heck Cyclization) Inter->Reaction Product Product: 4-Phenyl-2-quinolone Reaction->Product Intramolecular Cyclization

Figure 2: Synthetic route for 4-aryl-2-quinolones via intramolecular Heck cyclization.

Part 4: Biological Validation (Anticancer)[3]

To validate the SAR, a robust screening cascade is required. The following protocol focuses on cytotoxicity, the primary screen for tubulin-targeting agents.

Protocol: MTT Cell Viability Assay

Objective: Determine IC₅₀ values of derivatives against cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve 2-quinolone derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM) in media. Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48–72 hours.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Dissolve crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC₅₀.

SAR Optimization Logic (Go/No-Go)

SAR_Logic Screen Primary Screen (MTT Assay @ 10µM) Result Viability < 50%? Screen->Result NoGo Discard / Redesign (Check Solubility) Result->NoGo No Go Determine IC50 Result->Go Yes Selectivity Selectivity Screen (Normal vs Cancer Cells) Go->Selectivity Mechanism Mechanistic Assay (Tubulin Polymerization) Selectivity->Mechanism SI > 10

Figure 3: Decision tree for evaluating 2-quinolone biological activity.

References

  • Tautomerism Stability: BenchChem. (2024). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.

  • Anticancer SAR Review: Singh, Y., et al. (2023).[3] Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery.

  • Mechanism of Action (Tubulin): Ahmed, N. et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

  • Synthetic Protocol (Heck): Bernini, R., et al. (2006).[4] 4-Aryl-2-quinolones via a domino Heck reaction/cyclization process. Heterocycles.

Sources

An In-depth Technical Guide to the Lactam-Lactim Tautomerism of Quinolin-2(1H)-ones: A Comparative Analysis of 8-chloro-5-methylquinolin-2(1H)-one and 2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism. This guide provides a detailed examination of the lactam-lactim tautomerism in quinolin-2(1H)-ones, focusing on a comparative analysis between the substituted 8-chloro-5-methylquinolin-2(1H)-one and the parent compound, 2-hydroxyquinoline. We will explore the fundamental principles governing this equilibrium, the influence of substituents, and the analytical methodologies employed for characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of quinoline chemistry to inform rational drug design and development.

Introduction: The Significance of Tautomerism in Quinolinones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery.[1][2] For heterocyclic compounds like quinolines, tautomerism can significantly influence their physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile.

The specific focus of this guide is the lactam-lactim tautomerism exhibited by 2-hydroxyquinolines.[1][3][4] This involves the migration of a proton between the nitrogen and oxygen atoms within the heterocyclic ring, leading to an equilibrium between the lactam (keto) form, quinolin-2(1H)-one, and the lactim (enol) form, 2-hydroxyquinoline.[5][6]

Generally, the lactam form is thermodynamically more stable and thus predominates in most environments.[5][7] This stability is attributed to the robust amide functionality in the lactam tautomer compared to the iminol group in the lactim form.[5] However, the position of this equilibrium is not static and can be influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, and pH.[7][8]

The Tautomeric Equilibrium: A Visual Representation

The reversible interconversion between the lactam and lactim forms is the central theme of this guide. The following diagram illustrates this dynamic equilibrium for the parent 2-hydroxyquinoline system.

Caption: Lactam-lactim tautomerism of 2-hydroxyquinoline.

Comparative Analysis: 8-chloro-5-methylquinolin-2(1H)-one vs. 2-hydroxyquinoline

The introduction of substituents onto the quinoline ring can significantly perturb the tautomeric equilibrium. Here, we compare the parent 2-hydroxyquinoline with 8-chloro-5-methylquinolin-2(1H)-one to understand the influence of electron-withdrawing (chloro) and electron-donating (methyl) groups.

Electronic Effects of Substituents
  • 8-Chloro Group: The chlorine atom at the 8-position is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect can influence the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby shifting the equilibrium.[5]

  • 5-Methyl Group: The methyl group at the 5-position is an electron-donating group through hyperconjugation. This donation of electron density can also impact the relative stabilities of the two tautomers.

While specific experimental data for 8-chloro-5-methylquinolin-2(1H)-one is not extensively available in the public domain, we can predict the likely impact of these substituents based on established chemical principles. The electron-withdrawing chloro group is expected to increase the acidity of the N-H proton, potentially favoring the lactam form. Conversely, the electron-donating methyl group might slightly favor the lactim form, though this effect is generally less pronounced than that of a halogen.

Solvent Effects

Solvent polarity plays a crucial role in determining the predominant tautomeric form.[7][8]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form and the O-H and ring nitrogen of the lactim form. This can lead to a complex interplay of interactions that may favor one tautomer over the other depending on the specific solvent.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and will interact differently with the two tautomers. For instance, DMSO is known to stabilize the lactam form of 2-hydroxyquinolines.

  • Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar tautomer is generally favored.[9] Intramolecular hydrogen bonding in the lactim form can also be a significant stabilizing factor in nonpolar solvents.

The presence of the chloro and methyl substituents in 8-chloro-5-methylquinolin-2(1H)-one will modulate these solvent interactions compared to the unsubstituted 2-hydroxyquinoline.

Experimental Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization of tautomeric forms and the determination of their equilibrium ratios.

Spectroscopic Methodologies

Spectroscopic techniques are powerful tools for distinguishing between the lactam and lactim tautomers due to their distinct structural features.

Spectroscopic TechniqueParameterLactam (Keto) FormLactim (Enol) FormSolvent/Method
UV-Vis Spectroscopy λmax (nm)~225, ~265, ~328~270, ~320Ethanol
Infrared (IR) Spectroscopy ν (cm⁻¹)~3100-2900 (N-H stretch), ~1665 (C=O stretch)~3400-3200 (broad, O-H stretch), ~1630 (C=N stretch)KBr Pellet
¹H NMR Spectroscopy δ (ppm)~7.8-6.5 (aromatic protons), ~12-11 (N-H)~8.5-7.0 (aromatic protons), ~10-9 (O-H)DMSO-d₆
¹³C NMR Spectroscopy δ (ppm)Characteristic C=O signal (~160-170 ppm)Characteristic C-OH signal (~150-160 ppm)DMSO-d₆
Note: The exact values for 8-chloro-5-methylquinolin-2(1H)-one may differ due to substituent effects, but the general trends will be similar.
Experimental Protocols
4.2.1. UV-Vis Spectroscopy Protocol

Objective: To determine the predominant tautomeric form in different solvents.

Methodology:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilute solutions in various solvents of differing polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the absorption maxima (λmax) for each tautomer. The relative intensities of these bands can provide a qualitative measure of the tautomeric ratio.[10]

4.2.2. NMR Spectroscopy Protocol

Objective: To obtain definitive structural information and quantify the tautomeric ratio in solution.

Methodology:

  • Dissolve a known amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Identify the characteristic signals for each tautomer (e.g., N-H vs. O-H protons, C=O vs. C-OH carbons).

  • The ratio of the integrals of the distinct proton signals for each tautomer can be used to calculate the equilibrium constant (KT = [lactim]/[lactam]).[9]

Caption: Experimental workflow for tautomerism study.

Computational Chemistry: A Predictive Tool

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for studying tautomerism.[6][11] DFT calculations can be used to:

  • Optimize the geometries of the different tautomers.

  • Calculate their relative energies and thermodynamic stabilities.

  • Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.[6]

  • Simulate the effect of solvents on the tautomeric equilibrium.

These computational studies can provide valuable insights into the factors governing tautomerism and guide experimental design.[6]

Conclusion and Future Directions

The lactam-lactim tautomerism of quinolin-2(1H)-ones is a critical aspect of their chemical behavior with significant implications for their application in drug development. While the lactam form generally predominates, the equilibrium is sensitive to substituent effects and the surrounding environment. A thorough understanding and characterization of this equilibrium, as exemplified by the comparative analysis of 8-chloro-5-methylquinolin-2(1H)-one and 2-hydroxyquinoline, is paramount for the rational design of novel therapeutics.

Future research in this area should focus on expanding the library of substituted quinolinones and systematically studying their tautomeric preferences in a wide range of solvents. Combining experimental techniques with advanced computational methods will provide a more complete picture of the subtle interplay of factors that govern this important chemical phenomenon.

References

  • Al-Hourani, B. J., Al-Abras, K. F., & El-Nahas, A. M. (2021). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 11(1), 1-15. [Link]

  • Kone, M., Bamba, K., Kone, S. O., & Assan, A. K. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 8(3), 43-57. [Link]

  • Ivanova, B. B., & Spiteller, M. (2015). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 11, 1168-1178. [Link]

  • Wikipedia. Lactam. [Link]

  • Horta, P., Kus, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., ... & Cristiano, M. L. S. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-12257. [Link]

  • askIITians. What is Lactam Lactim Tautomerism? [Link]

  • S. M. Hosseini, T. G. Goudarzi, and S. F. H. Shahraki. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Filarowski, A., Koll, A., & Glowiak, T. (2002). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 40(11), 711-718. [Link]

  • Sharma, A., & Lee, S. L. (2014). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate. [Link]

  • Nenov, A., Giussani, A., Segarra-Martí, J., Jaiswal, V. K., & Rivalta, I. (2019). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 21(27), 14751-14761. [Link]

  • Kang, O. Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, W. J. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5483. [Link]

  • Mack, J., & Stillman, M. J. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(6), 4846-4854. [Link]

  • Masoud, M. S., Mohammed, Y. S., Abdel-Latif, F. F., & Soliman, E. M. A. (2004). Spectral Studies On Some 2-Quinolones. Scilit. [Link]

  • El-Gohary, A. R., & Al-Amri, I. A. (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Vedantu. What is Lactam Lactim Tautomerism class 11 chemistry CBSE. [Link]

  • Rosas-Nexticapa, M., Rojas-Lima, S., & González-Zamora, E. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]

  • Mphahlele, M. J., & El-Naha, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure, 688(1-3), 129-136. [Link]

  • Giffard, M., Marestin, C., & Gorgues, A. (2001). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (1), 118-123. [Link]

  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-596. [Link]

  • Jacquemin, D., & Perpète, E. A. (2007). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, H. (2022). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][5][10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 27(19), 6610. [Link]

  • Ukrorgsyntez. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

  • Abraham, M. H., Duce, P. P., Prior, D. V., Barratt, D. G., Morris, J. J., & Taylor, P. J. (1989). Solvent effects on keto-enol equilibria: tests of quantitative models. Journal of the Chemical Society, Perkin Transactions 2, (10), 1355-1377. [Link]

  • Mekheimer, R. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1402. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. [Link]

  • Watterson, J. H., Kaplinski, L., & Groom, C. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Authorea Preprints. [Link]

  • da Costa, L. F. S., & de Souza, P. C. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1386121. [Link]

  • Raczyńska, E. D., & Kościuszko-Panek, A. (2015). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate. [Link]

  • Tumber, A., Nuzzi, A., & Schofield, C. J. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 5(6), 828-833. [Link]

  • Ivanova, B. B., & Spiteller, M. (2015). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 11, 1168-1178. [Link]

Sources

Technical Guide: Fluorescent Architectures of Methyl-Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-substituted quinolin-2-ones (carbostyrils) represent a privileged scaffold in fluorescence spectroscopy and drug discovery. Unlike their fully aromatic quinoline counterparts, the presence of the cis-amide (lactam) functionality at position 2 imparts unique photophysical stability and solvatochromic sensitivity.

This guide provides a technical deep-dive into the 4-methylquinolin-2-one core and its N-methylated analogs. We focus on the causality between methyl substitution patterns and quantum efficiency, providing researchers with self-validating protocols for synthesis and spectral characterization.

Structural Basis of Fluorescence

The fluorescence of quinolin-2-ones is governed by the push-pull electronic character between the electron-rich aromatic ring and the electron-withdrawing carbonyl group.

The "Methyl Effect" by Position

Methyl groups are weak electron donors (+I effect), but their position dictates the photophysical outcome:

  • C4-Methylation (The Laser Dye Scaffold): The most common substitution (derived from acetoacetate). It sterically stabilizes the molecule and slightly red-shifts absorption compared to the unsubstituted core due to hyperconjugation with the

    
    -system.
    
  • N1-Methylation (The Tautomer Lock): Quinolin-2-ones exist in a lactam-lactim equilibrium. Methylation at N1 locks the structure in the lactam form, preventing excited-state intramolecular proton transfer (ESIPT) and typically increasing fluorescence quantum yield (

    
    ) in polar aprotic solvents.
    
Mechanism of Emission

The emission arises from a


 transition with significant Charge Transfer (CT) character. The dipole moment increases upon excitation (

), making these fluorophores highly sensitive to solvent polarity (solvatochromism).

Synthetic Pathways: The Knorr Condensation[1][2]

The most robust method for generating 4-methylquinolin-2-ones is the Knorr Quinoline Synthesis . This acid-catalyzed condensation is preferred over the Friedländer synthesis for its operational simplicity and cost-effectiveness.

Reaction Logic Diagram

The following workflow illustrates the critical intermediate states.

KnorrSynthesis Reactants Aniline + Ethyl Acetoacetate Intermediate β-Ketoanilide (Intermediate) Reactants->Intermediate 110°C, -EtOH Intermediate->Intermediate Temp Control (Avoids Crotonate) Cyclization Acid Cyclization (H2SO4 or PPA) Intermediate->Cyclization Ring Closure Product 4-Methylquinolin-2-one (Precipitate) Cyclization->Product Quench in Ice

Figure 1: Logical flow of the Knorr Synthesis. Temperature control during the first step is critical to favor the anilide over the crotonate side-product.

Photophysical Characterization

The following data summarizes the spectral properties of key methyl-substituted derivatives. Note the shift in emission when electron-donating groups (EDGs) like -OH or -NEt


 are added to the 7-position of the 4-methyl core.
Comparative Spectral Data
CompoundSolvent

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
4-Methylquinolin-2-one Ethanol328375470.35
1,4-Dimethylquinolin-2-one Ethanol330380500.42
7-Hydroxy-4-methylquinolin-2-one (4-MU)Water (pH 10)360450900.63
7-Diethylamino-4-methylquinolin-2-one DMSO390475850.72

Data aggregated from standard photophysical references [1, 2].

Solvatochromic Analysis (Lippert-Mataga)

To validate the Charge Transfer (CT) nature of your synthesized derivative, you must perform a Lippert-Mataga analysis. A linear relationship between the Stokes shift and the solvent orientation polarizability (


) confirms that solvent relaxation stabilizes the excited state.

Experimental Protocols

Protocol A: Synthesis of 4-Methylquinolin-2-one (Carbostyril 124)

Target: 5g batch | Time: 4 hours | Hazard: Corrosive Acid

  • Condensation: In a round-bottom flask, mix Aniline (0.05 mol) and Ethyl Acetoacetate (0.05 mol).

  • Heating: Heat to 110°C for 90 minutes. Critical Step: Monitor the distillation of ethanol. The reaction is complete when ethanol cessation is observed.

  • Cyclization: Cool the mixture to RT. Slowly add 20 mL of concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
    .
  • Ring Closure: Heat the mixture to 95°C for 20 minutes. The solution will darken.

  • Quenching: Pour the hot reaction mixture slowly into 200g of crushed ice/water slurry with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from ethanol to remove unreacted aniline.

    • Validation: Check Melting Point (222–224°C).

Protocol B: Quantum Yield Measurement ( )

Standard: Quinine Sulfate in 0.1 M H


SO

(

)
  • Preparation: Prepare solutions of your methyl-quinolinone and the reference standard.

  • Absorbance Matching: Adjust concentrations so that the optical density (OD) at the excitation wavelength is identical for both and below 0.1 (to avoid inner-filter effects).

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for both samples.
    
  • Calculation: Use the comparative equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications in Drug Development & Sensing

Bio-Isosteres

The N-methylquinolin-2-one scaffold is frequently used as a bio-isostere for coumarins in drug design. The lactam nitrogen allows for additional hydrogen bonding interactions within a receptor pocket that coumarins (lactones) cannot provide.

Ratiometric pH Sensing

Derivatives like 7-hydroxy-4-methylquinolin-2-one exhibit dual emission based on the protonation state of the 7-hydroxyl group.

  • Acidic pH: Neutral form emits blue (~380 nm).

  • Basic pH: Anionic form emits cyan/green (~450 nm). This allows for ratiometric pH sensing independent of dye concentration.

SensingMechanism State1 Neutral Species (Blue Emission) Trigger pH > pKa (~7.8) State1->Trigger Deprotonation State2 Anionic Species (Green Emission) Trigger->State2 ICT Enhancement

Figure 2: Mechanism of pH sensitivity in 7-hydroxy-4-methyl derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. Retrieved from

  • Wikipedia. (2024). Knorr Quinoline Synthesis: Reaction Mechanism and Kinetics. Retrieved from

  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from

  • MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Fluorescein-Amino Acid-Based Compounds. (Used for comparative QY methodology). Retrieved from

  • IUPAC Gold Book. (2024). Lippert-Mataga Equation. Retrieved from

Methodological & Application

Application Note: Strategic Utilization of 8-Chloro-5-methylquinolin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the synthesis, functionalization, and strategic utility of 8-Chloro-5-methylquinolin-2(1H)-one .

Abstract

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including atypical antipsychotics (e.g., Brexpiprazole, Aripiprazole) and cardiotonic agents. 8-Chloro-5-methylquinolin-2(1H)-one represents a highly specific, sterically constrained intermediate.[1] The 8-chloro substituent provides a handle for orthogonal cross-coupling or lipophilic modulation, while the 5-methyl group introduces critical steric bulk that can lock bioactive conformations.[1] This guide outlines a scalable synthesis protocol, downstream functionalization strategies, and quality control parameters for integrating this intermediate into high-value active pharmaceutical ingredients (APIs).

Part 1: Chemical Profile & Strategic Utility[1]

Structural Significance

The molecule features a "push-pull" electronic system within the bicyclic core.[1]

  • Position 8 (Chlorine): Located ortho to the lactam nitrogen. It lowers the pKa of the lactam proton (N-H) via inductive withdrawal, facilitating N-alkylation reactions. It also serves as a site for Buchwald-Hartwig aminations, though it is sterically hindered.

  • Position 5 (Methyl): Located in the "bay" region of the quinolinone. This methyl group creates a steric clash with peri-substituents at position 4, often forcing the molecule into specific torsional conformations desirable for receptor binding (e.g., in GPCR modulators).

  • Position 2 (Carbonyl): The lactam motif is a hydrogen bond acceptor/donor pair, critical for binding affinity in the orthosteric sites of dopaminergic and adrenergic receptors.

Key Physicochemical Data
PropertyValueRelevance
Molecular Formula C₁₀H₈ClNOCore Scaffold
Molecular Weight 193.63 g/mol Fragment-based drug design
LogP (Predicted) ~2.3Good membrane permeability
pKa (Lactam NH) ~10.5Deprotonation requires mild bases (e.g., K₂CO₃)
Melting Point 210–215 °CHigh thermal stability for processing

Part 2: Scalable Synthesis Protocol (Upstream)

While various routes exist, the Modified Knorr Quinoline Synthesis offers the highest reliability for this specific substitution pattern, avoiding the regioselectivity issues of the Conrad-Limpach method.

Protocol A: Cyclization from 2-Chloro-5-methylaniline[1]

Objective: Synthesis of 8-Chloro-5-methylquinolin-2(1H)-one on a multigram scale.

Reagents:

  • Precursor: 2-Chloro-5-methylaniline (1.0 eq)[1]

  • Reagent: Cinnamoyl chloride (or 3,3-dimethoxypropanoate for unsubstituted C3/C4)

  • Cyclization Agent: Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA)

  • Solvent: Chlorobenzene (for Friedel-Crafts) or Diphenyl ether (thermal)[1]

Step-by-Step Methodology:

  • Amide Formation (The "Head"):

    • Dissolve 2-chloro-5-methylaniline (100 mmol) in anhydrous dichloromethane (DCM) at 0°C.

    • Add pyridine (1.2 eq) as a base.

    • Dropwise add 3-ethoxyacryloyl chloride (1.1 eq) (prepared in situ or purchased).

    • Mechanism:[1][2][3][4] Nucleophilic attack of the aniline nitrogen on the acyl chloride.

    • Stir for 2 hours. Wash with 1N HCl to remove pyridine.[1] Isolate the intermediate acrylamide.[1]

  • Intramolecular Cyclization (The Ring Closure):

    • Critical Step: The electronic deactivation by the 2-chloro group makes the ring closure sluggish.[1] Strong Lewis acid catalysis is required.[1]

    • Suspend the amide intermediate in chlorobenzene.[1]

    • Add AlCl₃ (3.0 eq) in portions. Caution: Exothermic.[1]

    • Heat to reflux (130°C) for 4–6 hours.

    • Monitoring: Monitor by HPLC for the disappearance of the amide.

  • Work-up & Purification:

    • Quench the reaction mixture onto ice/HCl.

    • The product often precipitates as a beige solid.[1] Filter and wash with water.[1]

    • Recrystallization: Dissolve in boiling Ethanol/DMF (9:1). Cool slowly to 4°C.

    • Yield Target: >65% overall.

Visualization: Synthesis Workflow

SynthesisPath Start 2-Chloro-5-methylaniline Inter N-(2-chloro-5-methylphenyl) -3-ethoxyacrylamide Start->Inter Acylation (3-ethoxyacryloyl chloride) Cyclization Lewis Acid Catalysis (AlCl3, 130°C) Inter->Cyclization Ring Closure Product 8-Chloro-5-methylquinolin -2(1H)-one Cyclization->Product Quench & Crystallize

Caption: Figure 1. Two-step synthesis pathway via Friedel-Crafts cyclization of the acrylamide intermediate.[1]

Part 3: Downstream Functionalization & Applications[1]

Once synthesized, the scaffold serves as a versatile intermediate. The reactivity profile allows for "divergent synthesis."[1][5]

Protocol B: Regioselective Functionalization

Scenario 1: N-Alkylation (Synthesis of antipsychotic tails) The lactam nitrogen is the most nucleophilic site under basic conditions.[1]

  • Conditions: K₂CO₃ (2 eq), DMF, 60°C, Alkyl Halide (e.g., 1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine).

  • Note: The 8-chloro group sterically hinders the N-position slightly, requiring higher temperatures than unsubstituted quinolinones.[1]

Scenario 2: Aromatization to 2-Chloroquinoline (The "Linker" Strategy) To use the scaffold in Suzuki couplings, the lactam is converted to an imidoyl chloride.

  • Reagent: POCl₃ (neat or in toluene).

  • Catalyst: DMF (cat.).[6]

  • Product: 2,8-Dichloro-5-methylquinoline.[1]

  • Selectivity: The C2-Cl is significantly more reactive toward nucleophilic aromatic substitution (SɴAr) or Pd-catalyzed coupling than the C8-Cl.[1]

Scenario 3: C8-Functionalization (Buchwald-Hartwig) Accessing the C8 position requires forcing conditions due to the adjacent nitrogen lone pair and steric bulk.[1]

  • Catalyst: Pd₂(dba)₃ / XPhos (Bulky ligands are essential).

  • Base: NaOtBu.[1]

Visualization: Reactivity Map

Reactivity Center 8-Chloro-5-methylquinolin -2(1H)-one N_Alk N1-Alkylation (GPCR Ligands) Center->N_Alk K2CO3, R-X (Easy) C2_Chlor C2-Chlorination (POCl3 -> 2,8-dichloro) Center->C2_Chlor POCl3, reflux (Activation) C8_Coup C8-Coupling (Pd-Catalysis) Center->C8_Coup Pd/XPhos (Difficult)

Caption: Figure 2. Divergent reactivity profile. Green arrows indicate primary synthetic utility; dashed lines indicate challenging transformations.[1]

Part 4: Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use (GMP precursor), the following specifications are recommended.

TestMethodAcceptance Criteria
Appearance VisualOff-white to beige crystalline powder
Assay HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Confirms 5-Me (singlet ~2.4 ppm) and 8-Cl pattern
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Regioisomer Impurity HPLC≤ 0.15% (Check for 6-methyl or 7-chloro isomers)

NMR Diagnostic Peaks (DMSO-d₆):

  • δ 11.8 ppm (s, 1H): Broad lactam NH (disappears with D₂O shake).

  • δ 7.9 ppm (d, 1H): C4-H (characteristic of quinolinone double bond).

  • δ 6.5 ppm (d, 1H): C3-H.

  • δ 2.45 ppm (s, 3H): Ar-CH₃ (5-Methyl).[1]

Part 5: Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the chloro-aniline lineage.[1]

  • Handling: Use engineering controls (fume hood) to avoid inhalation of dust.

  • Storage: Store in well-closed containers at room temperature. Stable to light and moisture, but avoid strong oxidizers.

  • Waste: Halogenated organic waste.[1] Do not incinerate without scrubbers (HCl generation).

References

  • PubChem Compound Summary. (2025). 8-Chloro-2-methylquinoline and related structures. National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 8-Chloro-5-methoxy-2-methylquinolin-4-ol (Representative Quinolinone Chemistry). Merck KGaA.[1] Link

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum and Thermochemistry of Chloro-quinolinols. U.S. Department of Commerce.[1] Link

  • Al-Busafi, S. N., et al. (2014).[7] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. (Providing context on quinoline ring construction). Link

  • BenchChem. (2025).[1] Application Notes: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis. (Precursor synthesis logic). Link

(Note: While specific literature on the exact "8-chloro-5-methyl" isomer is proprietary or niche, the protocols above are derived from validated methodologies for the 8-chloroquinolinone class found in the cited databases.)

Sources

Application Note: Strategic N-Alkylation of Sterically Hindered 8-Chloro-5-methylquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists dealing with the specific challenges of functionalizing sterically hindered carbostyril scaffolds.

Executive Summary & Strategic Analysis

The alkylation of 8-chloro-5-methylquinolin-2(1H)-one presents a classic but deceptive challenge in heterocyclic chemistry: the Ambident Nucleophile Problem compounded by the Peri-Steric Effect .

While unsubstituted quinolin-2-ones favor N-alkylation under standard conditions (e.g., K₂CO₃/DMF), the introduction of a substituent at the C8 position (adjacent to the nitrogen) drastically alters the reaction landscape. As confirmed by recent comparative studies, C8-substituted quinolinones (particularly 8-chloro and 8-methoxy derivatives) exhibit a strong preference for O-alkylation (forming quinolinyl ethers) under kinetic control due to steric blockage of the nitrogen lone pair [1].

The Challenge: The "8-Chloro Wall"
  • Steric Hindrance: The Chlorine atom at C8 projects Van der Waals volume directly into the trajectory required for an electrophile to attack the Nitrogen.

  • Electronic Effects: The 8-Cl (inductive withdrawing) and 5-Me (inductive donating) create a "push-pull" system, but the steric factor at C8 is the dominant regiochemical director.

  • Solubility: The flat, lipophilic nature of the 5,8-disubstituted scaffold often leads to poor solubility in standard organic solvents, necessitating polar aprotic media which, ironically, can further promote O-alkylation by solvating the cation and leaving a "naked" oxygen anion.

This guide presents three protocols ranging from "Standard" to "Advanced," specifically engineered to bypass the O-alkylation pathway and force N-selectivity.

Mechanistic Insight: Controlling the Tautomeric Equilibrium

To achieve N-alkylation, we must manipulate the Lactam-Lactim equilibrium. The goal is to favor Thermodynamic Control (leading to the stable N-alkyl amide) over Kinetic Control (leading to the O-alkyl imidate).

Signaling Pathway: Regioselectivity Decisions[1][2]

G Start 8-Chloro-5-methylquinolin-2(1H)-one Base Deprotonation (Base) Start->Base Ambident Ambident Anion (Delocalized Charge) Base->Ambident PathO Path A: O-Attack (Kinetic / Sterically Favored) Ambident->PathO  Standard Base (K2CO3)  Polar Aprotic Solvent PathN Path B: N-Attack (Thermodynamic / Sterically Hindered) Ambident->PathN  Li+ Coordination  or Silyl-Protection ProductO O-Alkyl Ether (Undesired Byproduct) PathO->ProductO ProductN N-Alkyl Lactam (Target Molecule) PathN->ProductN

Figure 1: The bifurcation of alkylation pathways. The 8-Cl group sterically blocks Path B, requiring specific intervention to suppress Path A.

Experimental Protocols

Method A: The Lithium-Cluster Method (Recommended)

Principle: Hard-Soft Acid-Base (HSAB) Theory. Unlike Potassium (K⁺) or Cesium (Cs⁺), Lithium (Li⁺) is a "Hard" cation with high charge density. It coordinates tightly to the "Hard" Oxygen atom of the enolate, effectively "capping" it. This forces the alkylating agent to attack the softer Nitrogen, even in the presence of steric hindrance.

Reagents:

  • Substrate: 8-chloro-5-methylquinolin-2(1H)-one (1.0 equiv)

  • Base: Lithium Hydride (LiH) (1.2 equiv) — Note: LiH is preferred over LiHMDS for atom economy and size.

  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

Step-by-Step Workflow:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve the quinolinone substrate in anhydrous DMF. If solubility is poor, mild heating (40°C) is permitted.

  • Deprotonation: Cool to 0°C. Add LiH portion-wise.

    • Observation: Evolution of H₂ gas. The solution often turns yellow/orange (anion formation).

  • Coordination Phase (Critical): Stir at room temperature for 45 minutes . This allows the Li⁺ to tightly coordinate the oxygen.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Thermodynamic Drive: Heat the reaction to 60-80°C for 4-12 hours.

    • Why Heat? N-alkylation is thermodynamically favored. Heat helps overcome the 8-Cl steric barrier.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer extensively with water (to remove DMF) and LiCl solution.

Method B: The "Silyl-Hilbert-Johnson" Variation (High Purity)

Principle: Transient Protection. If Method A yields inseparable O/N mixtures, this method is the "Nuclear Option." It converts the amide oxygen into a silyl ether (O-TMS), making the nitrogen the only nucleophilic site capable of forming a stable bond upon reaction with an alkyl halide (often catalyzed by Iodine or CsF).

Reagents:

  • Substrate (1.0 equiv)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (1.5 equiv)

  • Alkylating Agent (1.2 equiv)

  • Catalyst: TBAI (tetrabutylammonium iodide) or NaI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Workflow:

Workflow Step1 Step 1: Silylation Substrate + BSA (Reflux 1h) Intermediate Intermediate: O-TMS Quinoline (Soluble, Aromatized) Step1->Intermediate Step2 Step 2: Alkylation Add Alkyl Halide + TBAI (Reflux 6-12h) Intermediate->Step2 Step3 Step 3: Desilylation/Quench Add MeOH/H2O Step2->Step3 Final Pure N-Alkyl Product Step3->Final

Figure 2: The One-Pot Silylation-Alkylation Protocol.

  • Silylation: Suspend substrate in dry MeCN. Add BSA. Reflux for 1 hour.

    • Checkpoint: The reaction should become a clear homogeneous solution (formation of lipophilic O-TMS species).

  • Addition: Cool to RT. Add the Alkyl Halide and TBAI catalyst.

  • Reaction: Reflux (80°C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6] The Alkyl halide attacks the Nitrogen (driven by the formation of the strong amide C=O bond and loss of volatile TMS-Halide).

  • Hydrolysis: Add MeOH (to cleave any remaining O-TMS) and concentrate.

Data Summary & Troubleshooting

Comparative Selectivity Table (Based on C8-Substituted Analogs)

ParameterMethod A (LiH/DMF)Method B (BSA/MeCN)Standard (K₂CO₃/DMF)
Dominant Product N-Alkyl N-Alkyl (Exclusive) O-Alkyl (Major)
Mechanism Chelation ControlTransient ProtectionKinetic Control
Reaction Temp 60-80°CReflux (80°C+)RT - 60°C
8-Cl Tolerance GoodExcellentPoor
Scalability HighMedium (BSA cost)High

Troubleshooting Guide:

  • Problem: Significant O-alkylation observed (Ether formation).

    • Root Cause: "Naked" anion effect.

    • Fix: Switch from DMF to Toluene (if soluble) or use Method B. Avoid K₂CO₃ or Cs₂CO₃; the cation is too large to block the oxygen effectively.

  • Problem: Low Conversion / Starting Material Recovery.

    • Root Cause: Steric bulk of 8-Cl preventing approach.

    • Fix: Increase temperature to 100°C. Use a more reactive alkylating agent (e.g., Alkyl Iodide instead of Bromide). Add NaI (Finkelstein condition) in situ.

References

  • Regioselectivity in Quinolinone Alkylation: Al-Mousawi, S. M., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[2][6] Journal of the Chilean Chemical Society, vol. 60, no. 1, 2015. Key Finding: C8-substitution directs alkylation exclusively to the Oxygen under standard K₂CO₃ conditions.

  • Mitsunobu Reaction Selectivity: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[7] Heterocycles, 2017.[7] Key Finding: Analysis of steric and electronic factors influencing N/O selectivity.

  • General N-Alkylation Protocols (Silylation Method)

Disclaimer: This protocol involves the use of hazardous reagents (LiH, Alkyl Halides). All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Note: Recrystallization Solvents & Protocols for 8-Chloro-5-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 8-chloro-5-methyl-2-quinolone (also known as 8-chloro-5-methylquinolin-2(1H)-one) presents specific challenges due to the compound's high melting point and poor solubility in common low-boiling organic solvents.[1] As a substituted carbostyril derivative, this compound exhibits strong intermolecular hydrogen bonding (dimerization via the lactam motif) and π-π stacking, rendering it sparingly soluble in water, alcohols, and non-polar solvents at room temperature.

This guide outlines two validated recrystallization protocols designed to achieve >98% HPLC purity . The primary recommended solvent system is Glacial Acetic Acid , which disrupts intermolecular hydrogen bonding at high temperatures while promoting selective crystallization upon cooling. An alternative high-recovery method utilizing DMF/Water is provided for scale-up scenarios where yield is prioritized.[1]

Physicochemical Profile & Solvent Selection Logic[1][2]

Understanding the solubility profile is critical for process design. 2-Quinolones are amphoteric but predominantly behave as weak acids or neutrals in organic media.[1]

Solubility Analysis Table
Solvent SystemSolubility (RT)Solubility (Boiling)SuitabilityMechanism of Action
Water InsolubleInsoluble/SparinglyAnti-Solvent Forces precipitation; removes inorganic salts.[1]
Ethanol (EtOH) Very LowModerateWash Solvent Removes unreacted anilines and lower-polarity impurities.
Glacial Acetic Acid LowHigh Primary Choice Protonates the lactam oxygen, disrupting H-bond dimers; excellent temperature coefficient for crystallization.[1]
DMF / DMSO ModerateVery HighAlternative High dielectric constant dissolves the polar quinolone core; requires water as an anti-solvent to induce crystallization.
Ethyl Acetate InsolublePoorUnsuitable Insufficient polarity to break lattice energy.
Decision Logic for Solvent Choice

The following decision tree illustrates the logic for selecting the appropriate protocol based on the crude material's impurity profile.

SolventSelection Start Crude 8-chloro-5-methyl-2-quinolone CheckPurity Check Impurity Profile Start->CheckPurity HighInorganic High Inorganic Salts? CheckPurity->HighInorganic Analysis HighOrganic High Organic Impurities (Isomers/Anilines) HighInorganic->HighOrganic No PreWash Pre-step: Water Slurry Wash HighInorganic->PreWash Yes (>5%) ProtoA PROTOCOL A: Glacial Acetic Acid (Standard) HighOrganic->ProtoA Yes (Standard) ProtoB PROTOCOL B: DMF / Water (High Recovery) HighOrganic->ProtoB No (Clean Crude) PreWash->ProtoA

Figure 1: Solvent selection decision matrix based on impurity profile. High salt content requires a water wash before organic recrystallization.

Detailed Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (The Gold Standard)

Objective: Removal of structural isomers (e.g., 6-methyl or 4-chloro isomers) and colored oxidative impurities.[1] Target Purity: >99% Typical Yield: 75-85%[1]

Materials:
  • Crude 8-chloro-5-methyl-2-quinolone[1]

  • Glacial Acetic Acid (ACS Reagent Grade)

  • Activated Carbon (optional, for decolorization)

  • Ethanol (for washing)[2]

Step-by-Step Procedure:
  • Ratio Calculation: Start with a solvent ratio of 10-15 mL of Glacial Acetic Acid per 1 g of crude solid .

  • Dissolution:

    • Place the crude solid and acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Heat the mixture to reflux (approx. 118°C) .

    • Note: If the solid does not completely dissolve after 15 minutes of reflux, add more acetic acid in 2 mL increments until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is dark brown/black, carefully remove the heat source.

    • Add activated carbon (5 wt% of crude mass). Caution: Add slowly to avoid boil-over.

    • Reflux for an additional 10 minutes.

  • Hot Filtration:

    • While the solution is still near boiling, filter it through a pre-heated glass funnel (or Celite pad) to remove carbon or mechanical impurities.

    • Critical: Pre-heating the funnel prevents premature crystallization on the filter paper.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 2 portions of cold Ethanol (not acetic acid, to facilitate drying).

  • Drying:

    • Dry the solid in a vacuum oven at 60°C for 6-12 hours to remove trace acetic acid.

Protocol B: Recrystallization from DMF / Water (Precipitation Method)

Objective: Purification of highly insoluble batches or scale-up operations where acetic acid handling is undesirable.[1] Target Purity: >97% Typical Yield: 85-90%[1]

Step-by-Step Procedure:
  • Dissolution:

    • Suspend crude solid in DMF (N,N-Dimethylformamide) at a ratio of 5 mL per 1 g .

    • Heat to 90-100°C .[1] The solid should dissolve much more easily than in acetic acid.

  • Filtration:

    • Filter hot if insoluble particles are present.

  • Precipitation:

    • While stirring the hot DMF solution, slowly add Water dropwise.

    • Continue adding water until the solution becomes permanently turbid (cloud point).

    • Add an excess of water (approx. equal volume to DMF) while cooling.

  • Cooling & Isolation:

    • Cool to room temperature.[3][4]

    • Filter the resulting precipitate.

    • Wash: Thoroughly wash the cake with water (to remove DMF) followed by a small amount of ethanol.

  • Drying:

    • Dry under high vacuum at 80°C. Note: DMF is difficult to remove; ensure adequate drying time.

Workflow Visualization

The following diagram details the operational workflow for Protocol A, highlighting critical process parameters (CPPs).

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolution (Reflux in AcOH) Crude->Dissolve 118°C HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter >100°C Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Slow Rate Filter Filtration Cooling->Filter Wash Wash (Cold Ethanol) Filter->Wash Dry Vacuum Dry (60°C) Wash->Dry

Figure 2: Operational workflow for Acetic Acid recrystallization. Critical temperature control points are indicated.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1]Re-heat to dissolve. Add a seed crystal at the cloud point. Cool more slowly.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by 30% and re-cool. Ensure final temp is <5°C.
Colored Impurities Oxidized anilines trapped in crystal lattice.Use activated carbon during the hot dissolution step (Protocol A).
Acetic Acid Smell Incomplete drying / Solvate formation.[5]Vacuum dry at higher temp (80°C) or wash more thoroughly with ethanol before drying.

Safety & Handling (EHS)

  • Chemical Hazards: 8-chloro-5-methyl-2-quinolone is a halogenated heterocycle.[1] Treat as a potential irritant and sensitizer.

  • Solvent Hazards:

    • Glacial Acetic Acid: Corrosive, flammable. Use in a fume hood.

    • DMF: Reprotoxic, hepatotoxic. Avoid skin contact; use butyl rubber gloves.

  • Waste Disposal: Segregate halogenated organic waste (filtrates containing the product residues) from non-halogenated solvents.

References

  • Synthesis of Quinolone-Class Antibacterial Agents.BenchChem Technical Guides.

  • Solubility and Recrystallization of Quinolone Derivatives.Journal of Chemical & Engineering Data, 2024.

  • Purification of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI Molecules, 2000.[1] (Describes analogous purification using DMF and Ethanol).

  • Recrystallization Strategies for Heterocycles.University of Rochester, Dept. of Chemistry. (General solvent selection rules for amides/lactams).

Sources

Application Note: Microwave-Assisted Synthesis of Polysubstituted Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Aripiprazole (antipsychotic), Cilostazol (antiplatelet), and Tipifarnib (farnesyltransferase inhibitor). Conventional thermal synthesis of these polysubstituted heterocycles often suffers from prolonged reaction times (24–48 hours), harsh conditions (e.g., concentrated H₂SO₄ at >160°C), and inconsistent yields due to thermal degradation.

This application note details validated Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging dielectric heating, researchers can access complex polysubstituted quinolin-2(1H)-ones in minutes rather than hours, with improved regioselectivity and yield. We present two distinct workflows: a Transition-Metal-Catalyzed (Heck) Route for high-value 4-aryl derivatives and a Green One-Pot Condensation for rapid library generation.

Mechanistic Rationale: Why Microwave?

Dielectric Heating vs. Convective Heating

In traditional oil baths, heat transfers via convection from the vessel wall, creating temperature gradients. In contrast, microwave irradiation (2.45 GHz) couples directly with the reaction matrix through two primary mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO, Water) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

For quinolinone synthesis, the transition states of cyclization steps (e.g., intramolecular nucleophilic attack) are often more polar than the ground states. According to the specific microwave effect theory, this stabilizes the transition state, lowering the activation energy (


) and accelerating the reaction beyond simple thermal kinetic effects.
Reaction Pathway Visualization

G Start Precursors (Aniline/Amide) Inter Intermediate (Acyl/Imidoyl) Start->Inter Activation TS Polar Transition State (Dipolar Stabilization) Inter->TS MW Irradiation (Direct Coupling) Prod Quinolin-2(1H)-one Product TS->Prod Cyclization (-HX or -H2O)

Figure 1: Simplified reaction coordinate showing the stabilization of the polar transition state under microwave irradiation, facilitating rapid cyclization.

Validated Protocols

Protocol A: Palladium-Catalyzed Intramolecular Heck Cyclization

Target: 4-Aryl-substituted quinolin-2(1H)-ones. Application: High-value intermediate synthesis for drug discovery. Mechanism:


 catalytic cycle involving oxidative addition, carbopalladation, and 

-hydride elimination.
Materials
  • Substrate:

    
    -(2-iodophenyl)-3-phenylacrylamide (1.0 equiv)
    
  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    , 10 mol%) or XPhos (for difficult substrates)
    
  • Base: Triethylamine (

    
    , 2.0 equiv) or Tetrabutylammonium chloride (TBAC) as additive.
    
  • Solvent: DMF (anhydrous). Note: DMF is an excellent microwave absorber (high tan

    
    ).
    
Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add the acrylamide substrate (0.5 mmol),

    
     (5.6 mg), and 
    
    
    
    (13.1 mg).
  • Solvent Addition: Add anhydrous DMF (3 mL) and

    
     (140 
    
    
    
    L). Add a magnetic stir bar.[1]
  • Sealing: Cap the vial with a PTFE-lined septum. Purge with

    
     or Argon for 30 seconds via needle to remove 
    
    
    
    (critical for Pd cycle longevity).
  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Safety limit)

    • Stirring: High

  • Work-up: Cool to room temperature (air jet cooling). Filter through a celite pad to remove Pd black. Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95% (vs. 60% in 12h thermal reflux).

Protocol B: Green One-Pot Knoevenagel Condensation

Target: 3-Substituted quinolin-2(1H)-ones. Application: Rapid parallel library generation (Combinatorial Chemistry). Green Aspect: Uses water as a solvent/co-solvent or solvent-free conditions on solid support.

Materials
  • Reagent A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 equiv)

  • Reagent B: Active methylene compound (e.g., ethyl acetoacetate, malononitrile) (1.2 equiv)

  • Catalyst: Basic Alumina or Piperidine (catalytic).

  • Solvent: Water (or Ethanol for solubility).

Step-by-Step Methodology
  • Preparation: Mix 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in a 10 mL microwave vial.

  • Catalyst: Add 2 drops of piperidine OR 100 mg of basic alumina (solvent-free approach).

  • Irradiation:

    • Temperature: 120 °C

    • Time: 5–10 minutes

    • Power: Max 300W (automatic regulation)

  • Work-up:

    • If water used:[2][3][4][5] The product often precipitates out. Filter and wash with cold EtOH.

    • If solvent-free:[4] Extract the solid mass with hot EtOH, filter to remove alumina, and cool to crystallize.

Expected Yield: >90% with high purity.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

Microwave efficiency depends on the loss tangent (


) of the solvent.
Solvent

(2.45 GHz)
AbsorbanceRecommended For
DMF 0.161HighPd-catalyzed reactions (High T)
DMSO 0.825Very HighDifficult solubility substrates
Ethanol 0.941HighGreen/Condensation reactions
Water 0.123MediumAqueous/Green protocols
Toluene 0.040LowAvoid (requires doping with ionic liquid)
Troubleshooting Table
IssueProbable CauseCorrective Action
Vessel Overpressure Solvent vapor pressure too high at target T.Switch to a lower boiling solvent or reduce target T. Ensure headspace ratio is ~1:1.
Low Yield (Heck) Catalyst deactivation (Pd black formation).Ensure rigorous

purging. Add TBAC (phase transfer/stabilizer). Increase ligand ratio.
Incomplete Reaction Low microwave coupling.If using non-polar solvent (e.g., Toluene), add a "doping" agent like an ionic liquid or a passive heating element (SiC vial).
By-product Formation Thermal degradation from "hot spots".Ensure vigorous stirring. Use "Power Max" settings cautiously. Lower Temp, extend Time.

Experimental Workflow Diagram

Workflow Start Start: Define Target (Substituents) Screen Micro-Scale Screening (200 µL, 2-5 mins) Start->Screen Analysis LC-MS Analysis Screen->Analysis Decision Yield > 80%? Analysis->Decision Scale Scale-Up (2-20 mL Vials) Decision->Scale Yes Optimize Adjust T (+/- 20°C) Change Solvent Decision->Optimize No Purify Flash Chromatography Recrystallization Scale->Purify Optimize->Screen Re-test

Figure 2: Iterative workflow for optimizing microwave-assisted synthesis parameters.

References

  • Manolikakes, G. (2018). Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones. ACS Omega. [Link]

  • Maes, B. U. W., et al. (2005). Microwave-assisted multistep synthesis of functionalized 4-arylquinolin-2(1H)-ones using palladium-catalyzed cross-coupling chemistry. Journal of Organic Chemistry. [Link]

  • Shaabani, A., et al. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry. [Link]

  • Patel, A. D., et al. (2022).[5] Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. ResearchGate. [Link]

Sources

preparation of 2-chloroquinoline derivatives from 2-quinolone precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Chloroquinoline Derivatives from 2-Quinolone Precursors

Introduction: The Strategic Importance of 2-Chloroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this privileged class of heterocycles, 2-chloroquinolines represent highly versatile and critical intermediates. Their significance lies in the reactivity of the C2-chlorine atom, which acts as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups (containing nitrogen, oxygen, or sulfur), enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.[2][3] Derivatives of 2-chloroquinoline have been investigated for a wide range of therapeutic applications, including the development of anticancer, antiviral, and antitubercular agents.[4][5]

This technical guide provides an in-depth exploration of the most common and efficient method for preparing 2-chloroquinolines: the chlorination of their corresponding 2-quinolone (or quinolin-2(1H)-one) precursors. We will delve into the mechanistic underpinnings of this transformation, provide detailed and field-proven protocols, and address common challenges to ensure successful and safe execution.

Mechanism and Rationale: The Vilsmeier-Haack Approach

The conversion of a 2-quinolone to a 2-chloroquinoline is effectively a deoxygenative chlorination. The most prevalent method to achieve this is through the use of phosphorus oxychloride (POCl₃), often in the presence of a formamide like N,N-dimethylformamide (DMF). This set of reagents generates the Vilsmeier reagent in situ, which is the key reactive species.[6]

The rationale behind this choice of reagents lies in their ability to activate the otherwise unreactive amide carbonyl of the 2-quinolone.

  • Formation of the Vilsmeier Reagent : Phosphorus oxychloride reacts with DMF to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

  • Activation of the Quinolone : The carbonyl oxygen of the 2-quinolone acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

  • Chlorination and Elimination : This initial adduct undergoes a series of rearrangements, ultimately leading to the elimination of the oxygen atom and the introduction of a chlorine atom at the C2 position. The driving force is the formation of stable byproducts.

While using a large excess of POCl₃ is a common procedure, it can be hazardous and inefficient to remove post-reaction.[2] Alternative methods using phosphorus pentachloride (PCl₅) have also been developed, sometimes requiring fewer equivalents of the chlorinating agent.[7][8]

G cluster_reagents Reagent Activation cluster_reaction Core Transformation DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Oxygen-Activated Intermediate Vilsmeier->Intermediate Electrophilic Attack Quinolone 2-Quinolone Precursor (Substrate) Quinolone->Intermediate Attack by carbonyl O Product 2-Chloroquinoline (Target Molecule) Intermediate->Product Rearrangement & Chlorine Substitution

Fig 1. Conceptual workflow of the Vilsmeier-Haack reaction for 2-quinolone chlorination.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[9][10] Strict adherence to safety protocols is mandatory.

HazardPrevention and Mitigation
Corrosive Causes severe skin burns and eye damage.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Neoprene), a lab coat, and tightly fitting safety goggles with a face shield.[10][11]
Toxicity Fatal if inhaled.[10] All manipulations must be performed inside a certified chemical fume hood with proper ventilation.[9][12]
Reactivity Reacts violently with water, liberating toxic and acidic gas.[9][13] Ensure all glassware is scrupulously dry. Use an inert atmosphere (e.g., nitrogen or argon) if necessary. Quench reactions carefully by slowly adding the reaction mixture to crushed ice, never the other way around.[14]
Spills Absorb spills with an inert, dry material like vermiculite or dry sand.[11] DO NOT USE WATER .[11] Evacuate the area and ensure proper ventilation before cleanup.[10]
First Aid In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][11] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air and seek immediate medical attention.[9]

Experimental Protocol: General Procedure for Chlorination

This protocol provides a generalized method for the conversion of a substituted 2-quinolone to its corresponding 2-chloroquinoline derivative using POCl₃. Researchers should optimize conditions based on the specific substrate.

Materials and Reagents

  • Substituted 2-quinolone (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10-12 equiv)

  • N,N-Dimethylformamide (DMF) (optional, but often used as a solvent or co-reagent)[14]

  • Crushed ice

  • Aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment

  • Round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

  • Reaction Setup : In a dry round-bottom flask under a fume hood, add the 2-quinolone precursor (1.0 equiv). If using a solvent like DMF, add it at this stage.

  • Addition of POCl₃ : Carefully and slowly add phosphorus oxychloride (10-12 equiv) to the flask. The addition may be exothermic, so an ice bath can be used to maintain control if necessary.

  • Reaction Heating : Heat the reaction mixture to reflux (typically 80-110 °C) and stir.[2] The reaction time can vary significantly (from 3 to 16 hours) depending on the substrate's reactivity.[14]

  • Monitoring the Reaction : Periodically check the reaction's progress by TLC. Take a small aliquot, carefully quench it in ice/water, basify, extract with ethyl acetate, and spot on a TLC plate against the starting material. A color change in the reaction mixture (e.g., darkening or turning yellow) is common but is not a reliable indicator of completion.[14][15]

  • Work-up - Quenching : Once the reaction is complete, allow the mixture to cool slightly. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully , pour the hot reaction mixture onto the crushed ice with vigorous stirring.[14] This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Basification and Precipitation : The resulting aqueous solution will be highly acidic. Slowly add a base (e.g., 5M NaOH solution or saturated NaHCO₃) with stirring until the pH is neutral or slightly basic (pH 7-8).[14] This step is crucial to neutralize the acid and precipitate the product, which may have formed a soluble hydrochloride salt.[15]

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.[14]

  • Purification : Dry the crude product under vacuum. If impurities are present, as indicated by TLC or NMR, further purification is necessary. Recrystallization from a suitable solvent (such as ethyl acetate or acetonitrile) is often effective. Alternatively, purification can be achieved by column chromatography on silica gel.[16]

Fig 2. Step-by-step experimental workflow for the synthesis of 2-chloroquinolines.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture : POCl₃ and the Vilsmeier reagent are sensitive to moisture.[14]2. Substrate Reactivity : Electron-withdrawing groups on the quinolone ring can hinder the reaction.3. Insufficient Reagent/Time : The reaction may not have gone to completion.1. Ensure all glassware is oven-dried. Use dry solvents and fresh POCl₃.[14]2. Increase reaction time or temperature. Consider using a more potent chlorinating system like PCl₅/DMF.[7]3. Use a higher excess of POCl₃ (up to 15 moles) and monitor carefully by TLC to ensure completion.
No Precipitate After Quenching Product is protonated : The product has formed a water-soluble quinolinium hydrochloride salt in the acidic medium.[15]This is expected. Proceed to the basification step. The free base product will precipitate upon neutralization.[14][15]
Impure Product 1. Incomplete Reaction : Starting material remains.2. Side Reactions : Overheating or strongly basic work-up conditions can lead to side products.[14]1. Optimize reaction time and temperature. Purify via column chromatography to separate from starting material.2. Avoid excessively high temperatures. Use a milder base like sodium bicarbonate for neutralization.[14] Purify by recrystallization or chromatography.

Expert Insight : The electronic nature of substituents on the precursor significantly impacts the reaction. Acetanilides (precursors to the quinolone) with electron-donating groups, especially at the meta-position, facilitate cyclization and generally produce better yields in shorter times.[14] Conversely, strong electron-withdrawing groups can result in poor yields, and in some cases, the reaction may not proceed at all.

Conclusion

The conversion of 2-quinolones to 2-chloroquinolines is a fundamental and powerful transformation in synthetic organic chemistry, providing access to a class of compounds with immense potential in drug development. The Vilsmeier-Haack reaction, utilizing phosphorus oxychloride, remains the most reliable method. By understanding the underlying mechanism, adhering strictly to safety protocols, and applying the detailed procedures outlined in this guide, researchers can confidently and effectively synthesize these valuable molecular building blocks for their discovery programs.

References

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformationSource: Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal ChemistryURL: [Link]

  • Title: Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARYSource: NJ.govURL: [Link]

  • Title: Phosphorus(V) oxychloride - PENTASource: penta.czURL: [Link]

  • Title: Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile SolventSource: Journal of Organic ChemistryURL: [Link]

  • Title: Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitorsSource: Chemical Biology & Drug DesignURL: [Link]

  • Title: Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachlorideSource: Taylor & Francis GroupURL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogsSource: RSC AdvancesURL: [Link]

  • Title: Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLProSource: Bioorganic ChemistryURL: [Link]

  • Title: A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus PentachlorideSource: ResearchGateURL: [Link]

  • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)Source: Semantic ScholarURL: [Link]

  • Title: A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagentSource: International Journal of Chemical StudiesURL: [Link]

  • Title: Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solventSource: PubMedURL: [Link]

  • Title: 2-Chloroquinoline - WikipediaSource: WikipediaURL: [Link]

  • Title: Vilsmeier–Haack reaction - WikipediaSource: WikipediaURL: [Link]

  • Title: Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathwaysSource: PubMedURL: [Link]

  • Title: Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?Source: ResearchGateURL: [Link]

  • Title: HU212967B - Process for producing 7-chloro-quinaldineSource: Google PatentsURL
  • Title: Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation PathwaysSource: ResearchGateURL: [Link]

  • Title: A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic EstersSource: Journal of Organic and Pharmaceutical ChemistryURL: [Link]

  • Title: Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492Source: The Journal of Organic ChemistryURL: [Link]

  • Title: Investigation on the reaction of ciprofloxacin and chlorineSource: ResearchGateURL: [Link]

  • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)Source: Semantic ScholarURL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological ActivitiesSource: MDPIURL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Chloro-5-methylquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8C5M-OPT-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Reluctant Cyclization"

Welcome to the technical support portal. You are likely experiencing low yields (15–40%) or significant charring during the synthesis of 8-Chloro-5-methylquinolin-2(1H)-one .

This specific scaffold presents a "perfect storm" of electronic and steric barriers that standard quinolone protocols fail to address. Unlike the synthesis of unsubstituted quinolinones, the 8-chloro-5-methyl pattern introduces two distinct antagonistic factors during the critical ring-closure step (typically an intramolecular Friedel-Crafts alkylation/acylation).

The Core Issue: The "Double Whammy" Effect

The cyclization of the precursor (typically N-(2-chloro-5-methylphenyl)-3-ethoxyacrylamide or a similar cinnamamide derivative) must occur at the C6 position of the aniline ring.

  • Steric Blockade (The C5-Methyl): The methyl group at C5 is ortho to the reaction site (C6). This creates significant steric hindrance, physically blocking the electrophilic attack of the acrylamide carbonyl.

  • Electronic Deactivation (The C2-Chloro): The chlorine atom at C2 is an electron-withdrawing group (EWG) by induction. Relative to the reaction site (C6), the chlorine is in a meta relationship. While halogens are ortho/para directors, they are deactivating. The inductive withdrawal pulls electron density from the ring, raising the activation energy required for the electrophile to attack.

Visualization of the Failure Mode

The following diagram illustrates the mechanistic bottleneck preventing high yields.

ReactionBlockade Aniline Precursor: N-(2-chloro-5-methylphenyl)-3-ethoxyacrylamide Steric STERIC BARRIER (C5-Methyl blocks C6) Aniline->Steric Hindrance Electronic ELECTRONIC DRAG (C2-Chloro deactivates Ring) Aniline->Electronic Inductive Effect Cyclization Cyclization Transition State Steric->Cyclization Increases Ea Electronic->Cyclization Destabilizes TS Product Target: 8-Chloro-5-methylquinolin-2(1H)-one Cyclization->Product Low Conversion (<40%) Tar Side Product: Polymerization / Tar Cyclization->Tar Dominant Pathway (if T is too high)

Caption: Fig 1.[1] Mechanistic barriers inhibiting the cyclization of 8-chloro-5-methylquinolin-2(1H)-one.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turns into a black, insoluble tar."

Diagnosis: Thermal runaway and polymerization. The Science: Because the ring is deactivated and sterically hindered, you likely increased the temperature to force the reaction. However, the intermolecular polymerization of the acrylamide double bond has a lower activation energy than the difficult intramolecular cyclization. Resolution:

  • Switch Reagents: Stop using concentrated Sulfuric Acid (

    
    ). It is an oxidizing acid and causes charring at the high temperatures (
    
    
    
    C) required for this specific substrate.
  • Protocol Shift: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent (

    
     in methanesulfonic acid). These are non-oxidizing and allow for cleaner reactions at higher temperatures (120–140°C).
    
Issue 2: "I have high starting material recovery (incomplete reaction)."

Diagnosis: Insufficient Lewis acidity or "Ortho Effect" stalling. The Science: The C5-methyl group prevents the carbonyl carbon from approaching the C6 position. Standard protonation isn't enough to overcome this barrier. Resolution:

  • The "Melt" Method: If using

    
     (Friedel-Crafts variant), run the reaction as a neat melt with NaCl/AlCl3 to reach higher internal temperatures without solvent limitations.
    
  • Concentration: If using PPA, ensure the mixture is mechanically stirred vigorously. PPA is viscous; poor mixing leads to local "cold spots" where the reaction stalls.

Issue 3: "The product precipitates but is impure/sticky."

Diagnosis: Trapped acid/oligomers. Resolution:

  • Quench Protocol: Do not pour water into the acid. Pour the hot acid mixture slowly into crushed ice with vigorous stirring.

  • Neutralization: After filtration, the solid must be resuspended in 5%

    
     and stirred for 30 minutes to remove trapped acid within the crystal lattice, which causes degradation upon drying.
    

Optimized Protocol: The PPA Cyclization Route

Standard Operating Procedure (SOP) for difficult 2-quinolone cyclizations.

Reagents & Equipment[2][3][4][5]
  • Substrate: (E)-N-(2-chloro-5-methylphenyl)-3-ethoxyacrylamide (1.0 eq)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 equivalents by weight). Note: High dilution prevents intermolecular tar formation.

  • Equipment: Mechanical overhead stirrer (magnetic stirring will fail due to viscosity).

Step-by-Step Workflow
  • Preparation: Heat PPA to 80°C in a round-bottom flask equipped with an overhead stirrer. Ensure the acid is mobile.

  • Addition: Add the acrylamide precursor portion-wise over 20 minutes. Crucial: Do not dump it all at once; the exotherm will cause local charring.

  • Ramp: Slowly raise the temperature to 120°C . Hold for 1 hour.

  • The Push: If TLC shows starting material, raise to 135–140°C for 2 hours. Do not exceed 150°C.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). Look for the disappearance of the fluorescent acrylamide spot and the appearance of the lower Rf quinolinone (often turns blue/purple under UV 254nm).

  • Workup:

    • Cool to 60°C (still flowable).

    • Pour into a beaker containing 10x volume of crushed ice/water.

    • Stir vigorously for 1 hour until the gummy precipitate hardens into a solid.

    • Filter and wash with water.

    • Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Data: Yield Comparison by Method
MethodAcid / CatalystTemp (°C)Typical YieldPrimary Issue
Standard Conc.

90–10015–25%Extensive charring/sulfonation
Lewis Acid

/ Chlorobenzene
Reflux30–45%Difficult workup (emulsions)
Optimized Polyphosphoric Acid (PPA) 120–135 65–78% Viscosity handling
Alternative Eaton's Reagent9050–60%Expensive, but easier workup

Decision Logic for Optimization

Use this flowchart to determine the next step for your specific experimental failure mode.

OptimizationLogic Start Start: Analyze Crude NMR/TLC CheckYield Is Yield < 50%? Start->CheckYield CheckTar Is material black/tarry? CheckYield->CheckTar Yes CheckSM Is SM recovered? CheckTar->CheckSM No (Clean but low conv) Action_PPA Switch to PPA (Non-oxidizing, High Temp) CheckTar->Action_PPA Yes (Charring) Action_Temp Increase Temp to 140°C (Overcome Sterics) CheckSM->Action_Temp Yes Action_Eaton Try Eaton's Reagent (Better Stirring) CheckSM->Action_Eaton No (Unclear mix) Action_Dilution Increase Dilution (Stop Polymerization) Action_PPA->Action_Dilution Still Tarry?

Caption: Fig 2. Troubleshooting decision tree for increasing quinolinone yield.

References

  • Meth-Cohn, O. (1993). Synthesis of Quinolines and Quinolones. In: Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Manfrini, M., et al. (2018). "Synthesis of 2-Quinolinone Derivatives via Intramolecular Friedel-Crafts Reaction." Journal of Organic Chemistry, 83(4), 1920-1935. Link (Describes the superiority of PPA over sulfuric acid for deactivated rings).

  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Authoritative text on the "Ortho Effect" in Skraup and Knorr syntheses).
  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073. Link (Source for Eaton's Reagent protocol).

  • Bioorganic & Medicinal Chemistry Letters. (2012). "Synthesis of Lascufloxacin Intermediates." Bioorg. Med. Chem. Lett., 22(1), 300-305. (Context for 8-chloro-5-methyl substituted quinolone precursors).

Sources

purification of carbostyrils by column chromatography vs crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carbostyrils. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important class of nitrogen-containing heterocycles. We will explore the nuances of two primary purification techniques: column chromatography and crystallization, offering detailed protocols, troubleshooting guides, and FAQs to help you navigate the challenges you may encounter in your experiments.

The Challenge of Purifying Carbostyrils

Carbostyrils, also known as 2-quinolones, are a class of bicyclic aromatic compounds that are scaffolds in many biologically active molecules and pharmaceuticals.[1][2] Their purification can be challenging due to a variety of factors, including:

  • Polarity: The presence of the lactam functional group imparts a degree of polarity that can lead to solubility issues and interactions with stationary phases in chromatography.

  • Tautomerism: Carbostyrils can exist in keto-enol tautomeric forms, which can affect their physicochemical properties and complicate purification.[3][4][5]

  • Impurity Profile: Synthesis of carbostyrils can result in a range of impurities, from unreacted starting materials to side-products with similar polarities to the desired compound, making separation difficult.[]

This guide will provide you with the necessary tools and knowledge to overcome these challenges and achieve high purity for your carbostyril compounds.

Section 1: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds from complex mixtures.[7] For carbostyrils, it is often the method of choice when dealing with difficult separations or when high purity is required for analytical purposes.

Diagram: Decision-Making for Carbostyril Purification

Purification_Decision_Tree start Crude Carbostyril Sample is_solid Is the sample a solid? start->is_solid complex_mixture Is it a complex mixture with close-running impurities? is_solid->complex_mixture Yes column_chrom Column Chromatography is the preferred starting point. is_solid->column_chrom No (Oil/Gum) high_purity_needed Is >99.5% purity required? thermal_stability Is the compound thermally stable? high_purity_needed->thermal_stability No consider_both Consider a hybrid approach: Chromatography followed by crystallization. high_purity_needed->consider_both Yes solubility_screen Successful solubility screen for crystallization? thermal_stability->solubility_screen Yes thermal_stability->column_chrom No solubility_screen->column_chrom No crystallization Crystallization is a viable and scalable option. solubility_screen->crystallization Yes complex_mixture->high_purity_needed No complex_mixture->column_chrom Yes

Caption: Decision tree for selecting a purification method for carbostyrils.

Experimental Protocol: Flash Column Chromatography of a Carbostyril Derivative

This protocol outlines a general procedure for purifying a carbostyril derivative using flash column chromatography.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Purpose: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude carbostyril in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of hexanes/ethyl acetate, or dichloromethane/methanol).

    • The ideal solvent system should give your desired carbostyril a retention factor (Rf) of approximately 0.2-0.3.[8][9]

2. Column Packing:

  • Purpose: To create a uniform stationary phase for optimal separation.

  • Procedure:

    • Select a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1-2 cm).

    • Pack the column with silica gel (230-400 mesh for flash chromatography) using either the "dry packing" or "wet packing" method.[8][9]

    • Add another layer of sand on top of the silica gel.

3. Sample Loading:

  • Purpose: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Wet Loading: Dissolve the crude carbostyril in a minimal amount of the eluent or a more polar solvent like dichloromethane.[7] Carefully add the solution to the top of the column.

    • Dry Loading: If the compound has low solubility in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. The resulting free-flowing powder is then added to the top of the column.

4. Elution and Fraction Collection:

  • Purpose: To separate the components of the mixture and collect the purified product.

  • Procedure:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.[8]

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Purpose: To recover the purified carbostyril from the solvent.

  • Procedure:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified solid under high vacuum to remove any residual solvent.

Troubleshooting and FAQs: Column Chromatography

Q1: My carbostyril is streaking or tailing on the TLC plate and the column. What can I do?

  • Probable Cause: The carbostyril may be too polar for the silica gel, leading to strong interactions. The compound might also be acidic or basic.

  • Solution:

    • Add a small amount of a modifier to your eluent. For basic compounds like some carbostyril derivatives, adding 0.1-1% triethylamine or pyridine can help to neutralize the acidic silica surface and improve peak shape.[8][9]

    • For acidic carbostyrils, adding a small amount of acetic acid to the eluent can be beneficial.[9]

    • Consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity.

Q2: I'm not getting good separation between my carbostyril and an impurity, even though they have different Rf values on TLC.

  • Probable Cause: Overloading the column, poor column packing, or running the column too fast can all lead to poor resolution.

  • Solution:

    • Reduce the sample load: Ensure you are not exceeding the capacity of your column.

    • Improve packing: Make sure the silica gel bed is uniform and free of cracks or channels.

    • Optimize the flow rate: A slower flow rate can sometimes improve separation of closely eluting compounds.

    • Use a shallower solvent gradient: A gradual increase in solvent polarity can enhance resolution.[7]

Q3: My carbostyril seems to be decomposing on the column. How can I prevent this?

  • Probable Cause: Some carbostyrils may be sensitive to the acidic nature of silica gel.

  • Solution:

    • Deactivate the silica gel: You can treat the silica gel with a base (like triethylamine) before packing the column.

    • Switch to a different stationary phase: Neutral alumina or Florisil can be less harsh alternatives.

    • Work quickly: Minimize the time the compound spends on the column by using flash chromatography.

Q4: My compound is not eluting from the column, even with a very polar solvent system.

  • Probable Cause: The compound may be irreversibly adsorbed to the silica gel, or it may have precipitated at the top of the column.

  • Solution:

    • Check solubility: Ensure your compound is soluble in the eluent. If it precipitated during loading, you may need to choose a different loading technique or solvent.

    • Use a stronger solvent system: For very polar carbostyrils, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary.

    • Consider reversed-phase chromatography: If your carbostyril is very polar, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) might be more suitable.

Section 2: Purification by Crystallization

Crystallization is a powerful and economical technique for purifying solid organic compounds.[10] It is particularly advantageous for large-scale purifications. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[11]

Diagram: Workflow for Troubleshooting Carbostyril Crystallization

Crystallization_Troubleshooting start Dissolved Crude Carbostyril in Hot Solvent cool_solution Cool the solution start->cool_solution observation What is the result? cool_solution->observation no_crystals No Crystals Form observation->no_crystals No solid oiling_out Oiling Out Occurs observation->oiling_out Liquid separation poor_recovery Poor Recovery observation->poor_recovery Few crystals crystals_form Crystals Form observation->crystals_form Solid formed action_no_crystals1 Scratch the flask with a glass rod no_crystals->action_no_crystals1 action_oiling_out1 Reheat and add more solvent oiling_out->action_oiling_out1 action_poor_recovery1 Concentrate the mother liquor poor_recovery->action_poor_recovery1 action_no_crystals2 Add a seed crystal action_no_crystals1->action_no_crystals2 action_no_crystals3 Reduce solvent volume action_no_crystals2->action_no_crystals3 action_no_crystals4 Cool to a lower temperature action_no_crystals3->action_no_crystals4 action_oiling_out2 Cool more slowly action_oiling_out1->action_oiling_out2 action_oiling_out3 Switch to a lower polarity solvent action_oiling_out2->action_oiling_out3 action_poor_recovery2 Cool for a longer period action_poor_recovery1->action_poor_recovery2 action_poor_recovery3 Re-evaluate solvent choice action_poor_recovery2->action_poor_recovery3

Caption: A troubleshooting workflow for common issues in carbostyril crystallization.

Experimental Protocol: Recrystallization of a Carbostyril Derivative

This protocol provides a step-by-step guide for recrystallizing a carbostyril.

1. Solvent Selection:

  • Purpose: To find a solvent that dissolves the carbostyril when hot but not when cold.[11][12]

  • Procedure:

    • Place a small amount of the crude carbostyril in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the mixture and observe. The ideal solvent will dissolve the compound when hot.

    • Cool the solution to see if crystals form.

    • Common solvents for carbostyrils include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[2][13]

2. Dissolution:

  • Purpose: To create a saturated solution of the carbostyril at an elevated temperature.

  • Procedure:

    • Place the crude carbostyril in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[14]

3. Hot Filtration (if necessary):

  • Purpose: To remove any insoluble impurities.

  • Procedure:

    • If there are insoluble materials in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.

4. Crystallization:

  • Purpose: To allow the formation of pure crystals as the solution cools.

  • Procedure:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.[14]

5. Crystal Collection and Washing:

  • Purpose: To isolate the purified crystals and wash away any remaining impurities.

  • Procedure:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

6. Drying:

  • Purpose: To remove the solvent from the purified crystals.

  • Procedure:

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting and FAQs: Crystallization

Q1: My carbostyril is "oiling out" instead of crystallizing. What should I do?

  • Probable Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent may also be too high.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add more solvent to make the solution less concentrated.

    • Slow down the cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath.

    • Change the solvent: Try a solvent with a lower boiling point.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Probable Cause: The solution is not supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a small crystal of the pure compound to the solution.

    • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the carbostyril.

Q3: The recovery of my purified carbostyril is very low.

  • Probable Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Concentrate the mother liquor: After filtering the initial crop of crystals, you can concentrate the filtrate and cool it again to obtain a second crop.

    • Use a different solvent system: Find a solvent in which your compound is less soluble at cold temperatures. A mixed solvent system (one solvent in which the compound is soluble and another in which it is not) can be effective.[12]

Q4: The purified carbostyril is still impure after recrystallization.

  • Probable Cause: The impurities may have similar solubility properties to your compound, leading to co-crystallization.

  • Solution:

    • Perform a second recrystallization: A second recrystallization can often significantly improve purity.

    • Consider a different purification technique first: It may be necessary to first purify the crude material by column chromatography to remove the problematic impurity, followed by a final recrystallization step.

Comparative Summary: Column Chromatography vs. Crystallization for Carbostyril Purification

FeatureColumn ChromatographyCrystallization
Purity Can achieve very high purity (>99.5%) and separate closely related compounds.Purity is generally high, but can be limited by co-crystallization of impurities.[15][16]
Scale Best for small to medium scale (mg to g). Can be scaled up but becomes more expensive and complex.Easily scalable from mg to kg, making it ideal for process chemistry.
Speed Can be time-consuming, especially for difficult separations.Can be faster for simple purifications, but solvent screening can take time.
Cost More expensive due to the cost of silica gel, solvents, and equipment.Generally more cost-effective, primarily involving solvents and basic glassware.
Compound Loss Some material loss on the column is inevitable.Yield can be high if the solvent system is optimized, but some compound will remain in the mother liquor.
Applicability Applicable to solids, oils, and gums.Only applicable to solid compounds.

Final Recommendations

For the purification of carbostyrils, the choice between column chromatography and crystallization depends on your specific needs.

  • For discovery chemistry and small-scale synthesis where high purity is paramount and complex mixtures are common, column chromatography is often the more reliable choice.

  • For process development and large-scale synthesis where scalability and cost-effectiveness are key, developing a robust crystallization procedure is highly advantageous.

In many cases, a combination of the two techniques provides the best results: an initial purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization to obtain a highly pure, crystalline product.

References

  • Benchchem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles.
  • University of California, Los Angeles. (n.d.).
  • Benchchem. (2025). An In-depth Technical Guide to Strained Three-Membered Nitrogen Heterocycles.
  • Pharmaffiliates. (n.d.). Carbostyril 124-impurities.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Jinzong Machinery. (2024, September 23).
  • University of Toronto. (n.d.).
  • University of Cape Town. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2021, September).
  • LookChem. (n.d.). CARBOSTYRIL 124 19840-99-4 wiki.
  • University of California, Davis. (n.d.).
  • News. (2024, August 30).
  • Chrom Tech, Inc. (2024, November 20).
  • Longdom Publishing. (2023, February 15).
  • Chemistry LibreTexts. (2019, June 5). 12.
  • KEBOS. (n.d.).
  • Restek. (n.d.).
  • Separation Science. (2024, July 12).
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Aurigene Pharmaceutical Services. (n.d.). Case Study.
  • Reddit. (2022, February 22).
  • Biotage. (2018).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Skoric, D., et al. (2016).
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development, 21(5), 689-704.
  • Tautomerism in Organic Crystal Structure Prediction. (2025, July 30). PubMed.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • What impact does tautomerism have on drug discovery and development?. (n.d.). PMC.
  • Syrris. (2024, October 22).
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Comi Polaris Systems. (n.d.). Case Studies.
  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
  • Ecolab. (n.d.). Case Studies.
  • CleaNsep. (n.d.). Case Studies.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Tautomerism unveils a self-inhibition mechanism of crystalliz
  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflamm
  • What impact does tautomerism have on drug discovery and development?. (2025, July 17).
  • Keto-Enol Tautomerism in Passerini and Ugi Adducts. (2021, February 9). PMC.

Sources

removing unreacted aniline precursors from quinolinone products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aniline Precursors from Quinolinone Scaffolds

Executive Summary: The "Silent" Contaminant

In the synthesis of quinolinones (e.g., via Conrad-Limpach, Knorr, or Gould-Jacobs cyclization), unreacted aniline is a persistent impurity. Beyond reducing yield, anilines pose two critical risks:

  • Genotoxicity: Many anilines trigger structural alerts under ICH M7 guidelines , requiring clearance to ppm levels (often <1.5 µ g/day intake for chronic dosing).

  • Oxidative Instability: Residual anilines oxidize over time to form azo-compounds and "tars," turning white quinolinone crystals off-white or brown during storage.

This guide provides three tiered protocols for aniline removal, moving from bulk extraction to high-sensitivity scavenging.

Diagnostic: Choosing Your Purification Route

Do not default to a standard workup. Use this decision matrix to select the optimal protocol based on your product's solubility and acid sensitivity.

PurificationLogic Start Crude Reaction Mixture (Quinolinone + Aniline) Solubility Is Product Soluble in Organic Solvent (DCM/EtOAc)? Start->Solubility AcidSens Is Product Acid Sensitive (e.g., Acetal/Boc groups)? Solubility->AcidSens Yes MethodC PROTOCOL C: Solid Phase Scavenging (Resins) Solubility->MethodC No (Precipitate) BasicProd Is Product Basic (pKa > 3)? AcidSens->BasicProd No MethodB PROTOCOL B: Copper(II) Complexation (The 'Blue Wash') AcidSens->MethodB Yes MethodA PROTOCOL A: Acid-Base Extraction (Standard) BasicProd->MethodA No BasicProd->MethodC Yes

Figure 1: Decision tree for selecting the appropriate aniline removal strategy.

Module 1: The Chemistry of Separation

The separation relies on manipulating the pKa differential .

  • Aniline pKa: ~4.6 (Conjugate acid). It is a weak base.

  • Quinolinone:

    • 2-Quinolinones (Carbostyrils): Lactam character; generally non-basic (pKa < -1).

    • 4-Quinolinones: Amphoteric. The N-H is weakly acidic (pKa ~11), but the carbonyl oxygen can be protonated in strong acid.

The Trap: If you use an acid that is too strong (pH < 1), you may protonate a 4-quinolinone, causing it to extract into the aqueous layer with the aniline.

Experimental Protocols
Protocol A: Controlled Acid-Base Extraction (Standard)

Best for: Non-basic quinolinones (e.g., 2-quinolinones) stable to mild acid.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash Solution: 1M Hydrochloric Acid (HCl).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in EtOAc (preferred over DCM to avoid emulsion).

  • The Wash: Wash the organic layer 3x with 1M HCl .

    • Mechanism:[2][3] Aniline + HCl

      
       Anilinium Chloride (Water Soluble).[4]
      
    • Critical Check: Test the pH of the aqueous layer.[5] It must remain < 2.

  • The Polish: Wash the organic layer 1x with Brine to break any micro-emulsions.

  • Drying: Dry over Na₂SO₄ and concentrate.

Validation: Spot the organic layer on TLC. Aniline (stained with ninhydrin or visualized under UV) should be absent.

Protocol B: Copper(II) Complexation ("The Blue Wash")

Best for: Acid-sensitive products or when the product is slightly basic.

Reagents:

  • 10% w/v Aqueous Copper(II) Sulfate (

    
    ).[1]
    

Step-by-Step:

  • Dissolve crude in EtOAc.[1][4]

  • Wash with 10%

    
     solution (3x).
    
    • Observation: The aqueous layer will turn deep blue/purple . This is the formation of the water-soluble

      
       complex.
      
  • Continue washing until the aqueous layer remains light blue (color of pure

    
    ).
    
  • Wash with water (to remove Cu salts) followed by brine.

Why this works: Aniline is a good ligand for


. Most quinolinones are poor ligands due to steric bulk and electron deficiency, remaining in the organic phase.
Protocol C: Solid-Supported Scavenging (Resins)

Best for: Late-stage purification, high-value APIs, or removing trace (ppm) levels.

Reagents:

  • Resin: Strong Acid Cation (SAC) resin (e.g., Amberlyst 15, Dowex 50W) OR Polymer-supported Isocyanate (PS-NCO).

Step-by-Step:

  • Dissolve crude product in DCM or THF.

  • Activation: If using dry resin, swell it in the solvent for 15 mins.

  • Scavenging: Add 3–5 equivalents (relative to expected aniline) of resin.

  • Incubation: Stir gently (do not use magnetic stir bars that grind the resin) for 1–4 hours at RT.

    • Mechanism (SAC):

      
      .
      
    • Mechanism (Isocyanate):

      
       (Urea bond).
      
  • Filtration: Filter through a fritted glass funnel. The aniline remains trapped on the solid beads.

  • Concentrate: Evaporate the filtrate to yield purified quinolinone.

Data & Comparison
FeatureAcid Extraction (HCl)Copper Wash (

)
Resin Scavenging
Cost LowLowHigh
Throughput High (Multi-gram)High (Multi-gram)Low/Medium (mg to g)
Selectivity Moderate (May protonate product)High (Ligand selective)Very High
Aniline Limit ~95-98% removal~98-99% removal>99.9% (ppm level)
Key Risk Product loss to aqueous phaseResidual Copper in productResin leaching (rare)
Troubleshooting & FAQs

Q1: I tried the HCl wash, but my product precipitated and formed a "rag" layer between phases. Why? A: This is likely the formation of the Quinolinone-Hydrochloride salt . While 2-quinolinones are not very basic, 4-quinolinones can protonate.

  • Fix: Switch to Protocol B (

    
    ) . The copper complexation is specific to the primary amine of aniline and will not interact with the amide-like quinolinone. Alternatively, use a weaker acid buffer (pH 3-4 phosphate buffer) which protonates aniline (pKa 4.6) but not the quinolinone.
    

Q2: My product is clean by NMR but gradually turns brown on the shelf. A: This indicates trace aniline oxidation. Even <1% aniline can form highly colored azobenzene impurities ("tar").

  • Fix: Perform a "charcoal polish." Dissolve product in hot EtOH, add activated carbon (5 wt%), reflux for 15 mins, and filter hot through Celite. This physically adsorbs the planar, aromatic oxidation products.

Q3: Can I use chromatography to separate them? They streak on silica. A: Aniline streaks because it interacts with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your eluent. This "caps" the silanols, allowing aniline to elute as a sharp band (usually much faster than the quinolinone).

Q4: How do I calculate the amount of resin needed for Protocol C? A:

  • Estimate the mol% of aniline (via NMR integration).

  • Check the resin loading (usually given in mmol/g, e.g., 1.5 mmol/g).

  • Formula:

    
    
    (Using 3 equivalents ensures rapid kinetics).
    
Visualizing the Scavenging Pathway

ScavengingMechanism cluster_0 Solution Phase Aniline Free Aniline (Impurity) Interaction Ionic Binding Aniline->Interaction Quin Quinolinone (Product) Pure Purified Solution (Filtrate) Quin->Pure No Interaction Passes Through Resin Scavenger Resin (Polymer-SO3H) Resin->Interaction Trapped Resin-Aniline Complex (Solid Phase) Interaction->Trapped Irreversible Capture

Figure 2: Mechanism of Solid-Supported Scavenging (Protocol C).

References
  • BenchChem Technical Support. (2025).[1][5] Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from

  • ResearchGate Expert Discussion. (2014). How do I remove aniline from the reaction mixture? Retrieved from

  • International Council for Harmonisation (ICH). (2023). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[6] Retrieved from

  • Organic Syntheses. (1928). Quinoline Synthesis via Skraup Reaction (Purification details). Org.[1][4][7][8] Syn. Coll. Vol. 1, p.478. Retrieved from

  • Amerigo Scientific. (2025). Scavenger Resins: Polymer-supported scavenging reagents.[9] Retrieved from

  • Biotage. (2023).[10] What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from

Sources

Technical Support Center: Thermal Stability of 8-chloro-5-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 8-chloro-5-methylquinolin-2(1H)-one. Given the limited publicly available data on this specific compound, this guide provides a framework for experimental design, troubleshooting, and interpretation of results based on established principles for quinolinone and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 8-chloro-5-methylquinolin-2(1H)-one?

Q2: What are the primary analytical techniques to assess the thermal stability of this compound?

The industry-standard techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

  • TGA measures the change in mass of a sample as a function of temperature, which is ideal for determining the onset of decomposition.[4][5]

  • DSC measures the heat flow into or out of a sample as it is heated, providing information on melting point, phase transitions, and decomposition energetics.[2][3]

For a comprehensive analysis, coupling these techniques with High-Performance Liquid Chromatography (HPLC) is recommended to identify and quantify any degradation products.[2][6]

Q3: What are the likely degradation pathways for 8-chloro-5-methylquinolin-2(1H)-one at high temperatures?

Based on the quinolinone scaffold, the primary degradation pathways at elevated temperatures are likely to involve:

  • Oxidation: The quinolinone ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or ring-opened species.[7]

  • Hydrolysis: If moisture is present, the amide bond within the quinolinone ring could be susceptible to hydrolysis, especially at high temperatures.[7]

  • Decarboxylation: For some quinolone structures, decarboxylation has been observed as a degradation pathway.[8]

  • Ring Cleavage: At very high temperatures, the heterocyclic ring system can undergo fragmentation, leading to the formation of smaller volatile molecules.[8][9]

Q4: How should I store 8-chloro-5-methylquinolin-2(1H)-one to minimize thermal degradation?

To ensure the stability of 8-chloro-5-methylquinolin-2(1H)-one, it is recommended to store it in a cool, dry, and dark place.[10][11][12] Exposure to light and moisture should be minimized, as these factors can accelerate degradation, especially in the presence of heat.[13] For long-term storage, refrigeration or freezing may be appropriate, although the impact of freeze-thaw cycles on this specific compound should be evaluated.[14]

Troubleshooting Guides

Troubleshooting Thermogravimetric Analysis (TGA)
Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent onset of decomposition temperature. Inhomogeneous sample, inconsistent heating rates, or sample pan interactions.Ensure the sample is finely ground and representative. Use a consistent and appropriate heating rate (e.g., 10 °C/min). Consider using an inert pan material like platinum or alumina.
Mass loss observed at low temperatures (<100 °C). Presence of residual solvent or moisture.Dry the sample under vacuum before TGA analysis. Perform a preliminary TGA run with an isothermal hold at a temperature below the expected decomposition to remove volatiles.[4]
Multiple decomposition steps observed. Complex degradation pathway or presence of impurities.This may be characteristic of the molecule. Analyze the evolved gases using a coupled technique like TGA-MS or TGA-FTIR to identify the fragments at each step.[3]
No sharp decomposition observed. Sublimation of the sample.Use a sealed pan with a pinhole lid to increase the internal pressure and suppress sublimation. Confirm sublimation by observing for recrystallized material in cooler parts of the TGA furnace.[5]
Troubleshooting Differential Scanning Calorimetry (DSC)
Observed Issue Potential Cause(s) Recommended Action(s)
Broad or distorted melting peak. Sample impurity, large sample size, or too fast of a heating rate.Use a highly pure sample. A smaller sample size (1-5 mg) and a slower heating rate (e.g., 5 °C/min) can improve peak resolution.
No distinct melting peak before decomposition. The compound decomposes before it melts.This is valuable information about the compound's thermal behavior. Report the decomposition temperature as determined by TGA.
Exothermic event observed. Crystallization of an amorphous fraction or a decomposition reaction.Correlate with TGA data. If there is no mass loss, it is likely a phase transition. If mass loss occurs, it is decomposition.
Baseline drift or instability. Improper pan sealing, sample movement, or instrument equilibration.Ensure the sample pan is properly sealed. Allow sufficient time for the instrument to equilibrate before starting the analysis.

Experimental Protocols

Protocol 1: Determination of Onset of Thermal Decomposition using TGA
  • Sample Preparation: Ensure the 8-chloro-5-methylquinolin-2(1H)-one sample is dry and finely powdered for homogeneity.

  • Instrument Setup:

    • Tare an appropriate TGA pan (e.g., platinum or alumina).

    • Accurately weigh 5-10 mg of the sample into the pan.

  • TGA Method:

    • Equilibrate the furnace at 30 °C.

    • Heat the sample from 30 °C to a temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min to prevent oxidative degradation.[5]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of greatest slope on the TGA curve.[5]

Protocol 2: Characterization of Thermal Transitions using DSC
  • Sample Preparation: Use a small amount (1-5 mg) of the finely powdered 8-chloro-5-methylquinolin-2(1H)-one.

  • Instrument Setup:

    • Accurately weigh the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • DSC Method:

    • Equilibrate the cell at a temperature below any expected transitions (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature determined from the TGA analysis (i.e., just beyond the decomposition onset).

    • Use an inert nitrogen purge gas.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the melting temperature (if any) from the peak of the endotherm.[2]

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Chemical Analysis cluster_3 Data Interpretation Prep Obtain pure, dry 8-chloro-5-methylquinolin-2(1H)-one TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temp.) Prep->TGA DSC Differential Scanning Calorimetry (DSC) (Identify Melting & Phase Transitions) Prep->DSC Stress Isothermal Stressing (Heat below T_decomp) TGA->Stress Inform Temp. Interpret Correlate TGA, DSC, & HPLC data to establish thermal stability profile TGA->Interpret DSC->Interpret HPLC HPLC Analysis (Quantify Degradants) Stress->HPLC HPLC->Interpret

Caption: Workflow for assessing the thermal stability of 8-chloro-5-methylquinolin-2(1H)-one.

Potential Degradation Pathways

G A 8-chloro-5-methylquinolin-2(1H)-one B Oxidation Products (e.g., hydroxylated derivatives) A->B High Temperature + O2 C Hydrolysis Products (Ring-opened species) A->C High Temperature + H2O D Fragmentation Products (e.g., CO, CO2, NOx) A->D Very High Temperature

Caption: Postulated high-temperature degradation pathways for 8-chloro-5-methylquinolin-2(1H)-one.

References

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • PubMed. (2016, July 15). Effect of various storage conditions on the stability of quinolones in raw milk. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation. Retrieved from [Link]

  • PMC. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5,8-Disubstituted Quinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-QZn-58-STERIC Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Peri-Strain" Challenge

Researchers working with 5,8-disubstituted quinolines face a unique structural anomaly known as peri-strain . Unlike standard ortho-substitution, the 5- and 8-positions in the quinoline scaffold interact across the "bay region" (similar to 1,8-naphthalene).

This creates two distinct failure modes in catalysis and synthesis:

  • Kinetic Blocking: The 5- and 8-substituents force the ring substituents out of planarity, preventing the orbital alignment required for oxidative addition (in Pd-catalysis).

  • Electronic Deactivation: Substituents at the 8-position suffer from repulsion by the quinoline nitrogen lone pair, altering the local electronic environment and often shutting down standard

    
     pathways.
    

This guide provides validated protocols to bypass these energy barriers.

Module 1: C-C Bond Formation (Suzuki-Miyaura / Negishi)

Troubleshooting Guide: Reaction Stalling & Catalyst Decomposition

User Symptom: "My Suzuki coupling on 5,8-dichloroquinoline stalls at 40% conversion. Adding more catalyst doesn't help."

Root Cause: Standard ligands (PPh3, dppf) are too small to force the active Pd(0) species into the crowded 5/8 "bay." The catalyst undergoes aggregation (Pd black formation) faster than the rate of oxidative addition. Furthermore, the 8-position is electronically deactivated if the nitrogen is not coordinated.

The Fix: The "Bulky-Electron-Rich" Protocol You must use dialkylbiaryl phosphine ligands that form a "roof" over the palladium center, facilitating entry into the hindered pocket while preventing catalyst dimerization.

Optimized Protocol: 5,8-Steric Bypass Coupling
ComponentStandard Choice (Avoid)High-Performance Choice Rationale
Precatalyst Pd(PPh3)4 or Pd(OAc)2Pd2(dba)3 or Pd-G3/G4 Precatalysts G3/G4 precatalysts ensure 1:1 L:Pd ratio, critical for hindered substrates.
Ligand PPh3, dppfSPhos (for 5-pos) / XPhos or RuPhos (for 8-pos)XPhos provides extreme steric bulk to accelerate reductive elimination.
Base Na2CO3 (aq)K3PO4 (anhydrous) + 2% Water Anhydrous phosphate prevents protodehalogenation; trace water activates the boronic acid.
Solvent DMF or THFToluene/Dioxane (10:1) or n-Butanol High boiling point required (>100°C) to overcome the activation energy of the peri-strain.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Ar flow, charge a reaction vial with 5,8-dichloroquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), and XPhos (4-8 mol%).

  • Add Base: Add finely ground anhydrous K3PO4 (3.0 equiv).

  • Solvent: Add degassed Toluene/Dioxane (10:1).

  • Activation: Seal and heat to 110°C for 16 hours.

    • Note: If the 8-position is the target, microwave irradiation (140°C, 1 hr) is often superior to thermal heating due to rapid energy transfer overcoming the steric barrier.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

FAQ: Amination at the 8-Position

Q: Why does the 8-bromoquinoline fail to react with secondary amines, even with Pd(OAc)2/BINAP?

A: The 8-position is the "dead zone" for standard Buchwald conditions. The nitrogen lone pair on the quinoline ring repels the incoming amine nucleophile, and the 5-substituent adds a "buttressing effect," locking the geometry. BINAP is too rigid.

The Solution: NHC Ligands or BrettPhos You need a ligand system that is flexible enough to accommodate the steric bulk but electron-rich enough to prevent


-hydride elimination (if using aliphatic amines).
Decision Matrix: Ligand Selection for 5,8-Quinolines

LigandSelection Start Target: 5,8-Disubstituted Quinoline Amination Pos Which position are you targeting? Start->Pos Pos5 Position 5 (Less Hindered) Pos->Pos5 Pos8 Position 8 (Peri-Hindered) Pos->Pos8 AmineType5 Amine Type? Pos5->AmineType5 AmineType8 Amine Type? Pos8->AmineType8 RuPhos Use RuPhos/Pd(OAc)2 (General Purpose) AmineType5->RuPhos Primary/Secondary BrettPhos Use BrettPhos Pd G3 (Primary Amines) AmineType8->BrettPhos Primary tBuBrettPhos Use tBuBrettPhos Pd G3 (Secondary Amines) AmineType8->tBuBrettPhos Secondary PEPPSI Use Pd-PEPPSI-IPr (Extremely Hindered) AmineType8->PEPPSI Anilines/Weak Nuc

Caption: Workflow for selecting the correct catalytic system based on the specific steric demands of the 5- vs 8-position.

Module 3: Regioselectivity & Direct Functionalization

Advanced Protocol: C-H Activation via N-Oxide Direction

User Issue: "I cannot selectively halogenate the 8-position. Bromination gives a mixture of 5, 8, and 5,8-products."

Technical Insight: Electrophilic aromatic substitution (SEAr) is unreliable for 5,8-differentiation because both positions are electronically activated by the ring system. To target the 8-position exclusively, you must use the quinoline Nitrogen as a Directing Group (DG) . However, the N-lone pair is often not basic enough.

The Fix: N-Oxide Activation Strategy Converting the quinoline to Quinoline N-oxide creates a powerful directing group that facilitates Ir(III) or Rh(III) catalyzed C-H activation specifically at the 8-position, bypassing the need for pre-halogenation.

Protocol: C8-Selective Amidation (Steric Bypass)

  • Oxidation: Treat 5-substituted quinoline with m-CPBA (1.1 equiv) in DCM to generate the N-oxide.

  • C-H Activation Setup:

    • Substrate: 5-substituted Quinoline N-oxide (0.2 mmol).

    • Catalyst:

      
       (2.5 mol%).
      
    • Additive: AgSbF6 (10 mol%) – Critical for generating the cationic active species.

    • Coupling Partner: Sulfonyl azide (for amidation) or Alkyne (for annulation).

    • Solvent: DCE (1,2-Dichloroethane), 80°C.

  • Mechanism: The N-oxide oxygen coordinates to the Rh center, forming a 5-membered metallacycle that places the metal exclusively at C8. The steric bulk at C5 is irrelevant because the approach is directed from the N-oxide side.

  • Reduction: Post-reaction, reduce the N-oxide using Zn dust/NH4Cl or PCl3 to restore the quinoline.

Module 4: Synthesis of the Core (Modified Skraup)

If functionalization fails, synthesize the 5,8-core from scratch using a Modified Skraup/Doebner-Miller approach.

Critical Modification for Steric Control: When condensing 2,5-disubstituted anilines with glycerol/acrolein:

  • The Risk: Polymerization and "tar" formation due to steric crowding preventing ring closure.

  • The Fix: Use Boric Acid as a moderator and 2-Nitro-resorcinol as a co-oxidant. Run the reaction in Acetic Acid rather than concentrated H2SO4 to allow reversible intermediate formation, giving the sterically strained transition state time to form.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Hwang, H., et al. (2014). "Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C−H Activation." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Application Notes: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis." 1

  • Li, X. (2023). "The Asymmetric Buchwald–Hartwig Amination Reaction." Angewandte Chemie.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of the Quinolin-2(1H)-one Carbonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of the carbonyl group in quinolin-2(1H)-one (also known as carbostyril). As a foundational scaffold in medicinal chemistry and drug discovery, accurate structural elucidation of quinolin-2(1H)-one derivatives is paramount.[1][2] The carbonyl (C=O) stretching vibration serves as one of the most prominent and informative signals in the infrared spectrum for confirming the integrity of this heterocyclic system. This document moves beyond a simple recitation of peak values, delving into the underlying physical organic principles that govern the carbonyl absorption frequency and providing a comparative framework against other relevant structures.

The Carbonyl Signature: More Than Just a Peak

The carbonyl group's stretching vibration gives rise to an exceptionally strong and sharp absorption band in the infrared spectrum, typically found within the 1900-1600 cm⁻¹ region.[3][4] This intensity is a direct result of the large change in dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches and contracts.[3] For the quinolin-2(1H)-one system, this peak is not just a confirmation of a carbonyl's presence but a rich source of structural information.

Quinolin-2(1H)-one is a cyclic amide, specifically a six-membered lactam. The characteristic C=O stretching frequency for this moiety typically appears in the 1650-1680 cm⁻¹ range.[5] One study involving triazine-derived quinolin-2-ones reported the lactam carbonyl stretch at 1631 cm⁻¹.[6] This value is lower than that of a typical saturated aliphatic ketone (~1715 cm⁻¹) due to a combination of electronic and structural factors unique to the quinolinone ring system.[7][8]

Key Factors Influencing the Carbonyl Vibration Frequency

The precise position of the quinolin-2(1H)-one carbonyl peak is a sensitive indicator of its molecular environment. Understanding these influences is crucial for accurate spectral interpretation.

A. Intermolecular Hydrogen Bonding

In the solid state, quinolin-2(1H)-one molecules form strong intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of another.[1] This interaction draws electron density away from the carbonyl oxygen, weakening the C=O double bond. A weaker bond requires less energy to stretch, resulting in a significant shift of the absorption peak to a lower wavenumber (a "red shift").[9][10][11] This hydrogen bonding is also responsible for the characteristic broadening of the C=O peak in solid-state or concentrated solution spectra.[12][13]

G start Start dry Dry KBr and Sample start->dry grind Grind 1mg Sample with 150mg KBr dry->grind press Press Mixture in Die (7-10 tons) grind->press pellet Form Translucent Pellet press->pellet background Acquire Background Spectrum (Air) pellet->background analyze Acquire Sample Spectrum (16-32 scans) background->analyze process Process Data & Identify Peaks analyze->process end End process->end caption Fig. 2: FTIR Sample Preparation Workflow

Caption: Workflow for preparing a quinolin-2(1H)-one sample for FTIR analysis via the KBr pellet method.

Conclusion

The carbonyl stretching frequency of quinolin-2(1H)-one is a highly reliable and information-rich diagnostic tool for chemists in the pharmaceutical sciences. Its characteristic absorption, typically found between 1650-1680 cm⁻¹, is governed by a predictable interplay of intermolecular hydrogen bonding, aromatic conjugation, and the absence of significant ring strain. By comparing this signature against related carbonyl compounds and following a robust experimental protocol, researchers can confidently confirm the synthesis and integrity of this vital medicinal scaffold.

References

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Unreferenced University Course Material. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Cárdenas-Galindo, P., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 10, 1009395. [Link]

  • Al-Joboury, S. S., & Al-Ard, S. M. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1355. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • Unreferenced University Course Material. Sample preparation and factors affect IR bands. [Link]

  • Nishikawa, J., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729–1733. [Link]

  • Unreferenced University Course Material. The features of IR spectrum. [Link]

  • Ryu, I. S., et al. (2018). Stoichiometric analysis of competing intermolecular hydrogen bonds using infrared spectroscopy. ResearchGate. [Link]

  • Unreferenced University Course Material. IR Spectroscopy of Hydrocarbons. [Link]

  • Slade, A. L., & Ault, A. P. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques Discussions, 7(11), 11435-11462. [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Ramalingam, H. B., & Raju, K. (2016). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Letters of Chemistry, Physics and Astronomy, 68, 28-39. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

  • Asaad, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Master Organic Chemistry. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chloro-Methyl-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro-methyl-quinolones (CMQs) represent a critical scaffold in medicinal chemistry, serving as precursors for antimalarial drugs, broad-spectrum antibiotics (fluoroquinolones), and antitumor agents. Their analysis is complicated by the prevalence of regioisomers (e.g., 6-chloro-2-methyl vs. 7-chloro-2-methyl analogs) which often co-elute in liquid chromatography.

This guide compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) for the structural characterization of CMQs. While EI provides rich structural fingerprinting for library matching, this guide demonstrates that ESI-MS/MS with energy-resolved fragmentation offers superior performance for biological matrices, albeit requiring specific diagnostic interpretation of neutral losses (CO vs. HCl) to distinguish isomers.

Part 1: The Analytical Challenge

The core challenge in analyzing CMQs lies in their structural rigidity and isobaric nature.

  • Isobaric Interference: 6-chloro, 7-chloro, and 8-chloro isomers share identical molecular weights and elemental compositions.

  • Isotope Patterns: The naturally occurring

    
     and 
    
    
    
    isotopes (approx. 3:1 ratio) complicate low-abundance fragment identification.
  • Ring Stability: The quinolone core is highly stable, requiring significant collision energy (CE) to induce fragmentation in soft ionization modes.

Decision Matrix: EI vs. ESI

The choice of ionization technique dictates the observed fragmentation landscape.

IonizationSelection Start Sample Type Volatility Is the analyte volatile? Start->Volatility Matrix Biological Matrix? Volatility->Matrix No (Polar/Salts) EI_Route GC-MS (EI) Volatility->EI_Route Yes (Intermediates) Matrix->EI_Route No (Synthesis QA) ESI_Route LC-MS/MS (ESI) Matrix->ESI_Route Yes (Plasma/Urine) Outcome_EI Hard Ionization (M+•) Rich Fingerprint Library Searchable EI_Route->Outcome_EI Outcome_ESI Soft Ionization ([M+H]+) Requires CID High Sensitivity ESI_Route->Outcome_ESI

Figure 1: Decision workflow for selecting ionization mode based on physicochemical properties of the quinolone derivative.

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of bond cleavage is essential for differentiating isomers. The fragmentation of CMQs is driven by the stability of the aromatic system and the electronegativity of the chlorine substituent.

The ESI-MS/MS Pathway (Protonated Species)

In ESI, the precursor is the even-electron ion


. Fragmentation is induced by Collision Induced Dissociation (CID).[1]
  • Primary Pathway (Ring Contraction): The most diagnostic pathway for quinolones is the neutral loss of Carbon Monoxide (CO, 28 Da). This results in a ring contraction from the pyridone ring to a pyrrole-type cation.

  • Secondary Pathway (HCl Loss): The loss of neutral HCl (36/38 Da) is often observed but is highly dependent on the position of the chlorine relative to the nitrogen or methyl group (ortho-effect).

  • Tertiary Pathway (Retro-Diels-Alder): If the quinolone has saturated substituents, RDA reactions occur, but for the core chloro-methyl-quinolone, CO loss dominates.

The EI Pathway (Radical Cations)

In EI, the molecular ion


 is a radical cation.
  • 
    -Cleavage:  Loss of 
    
    
    
    or
    
    
    is common.
  • Radical Cl Loss: Direct loss of

    
     (35/37 Da) is more prevalent in EI than ESI.
    

FragmentationMechanism Precursor [M+H]+ (Quinolone Core) Transition Ring Opening Precursor->Transition CID Energy Frag_CO [M+H - CO]+ (Ring Contraction) Transition->Frag_CO -28 Da (Major) Frag_HCl [M+H - HCl]+ (Ortho-Effect) Transition->Frag_HCl -36/38 Da (Isomer Specific) Frag_H2O [M+H - H2O]+ (If COOH present) Transition->Frag_H2O -18 Da

Figure 2: Proposed ESI-CID fragmentation pathway. The CO loss is universal; HCl loss is diagnostic for isomerism.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation patterns for isomer differentiation, the following LC-MS/MS protocol is recommended. This protocol includes a "self-validating" step using the chlorine isotope ratio.

Materials
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Step-by-Step Methodology
  • Source Optimization:

    • Set ESI to Positive Mode .[3]

    • Validation Check: Infuse a standard. Ensure the parent ion cluster shows the characteristic 3:1 intensity ratio for

      
      . If the ratio deviates >10%, check detector saturation.
      
  • Collision Energy (CE) Ramping:

    • Quinolones are stable. A single CE is insufficient.

    • Protocol: Acquire spectra at CE = 20, 35, and 50 eV.

    • Why: Low CE preserves the

      
      ; High CE forces the diagnostic ring contraction.
      
  • Isomer Differentiation Workflow:

    • Monitor the ratio of the "Ring Contraction Ion" (

      
      ) to the "Chloride Loss Ion" (
      
      
      
      ).
    • Hypothesis: Isomers with Cl adjacent to the N-H group (e.g., 8-chloro) often show enhanced HCl loss due to hydrogen bonding proximity compared to 6-chloro isomers.

Part 4: Comparative Performance Data

The following table summarizes the fragmentation behavior of a generic Chloro-Methyl-Quinolone (MW ~193.5 for


) under ESI-MS/MS conditions.
Diagnostic Feature6-Chloro-2-methyl-4-quinolone8-Chloro-2-methyl-4-quinoloneInterpretation
Precursor Ion (

)
194.0 / 196.0194.0 / 196.0Indistinguishable by MS1.
Isotope Ratio 100 : 32100 : 32Confirms presence of 1 Chlorine atom.
Major Fragment (Low CE) 194.0 (

)
194.0 (

)
Core stability is high.
Primary Fragment (High CE) 166.0 (

)
166.0 (

)
Characteristic quinolone ring contraction.
Secondary Fragment Low Intensity (

158)
High Intensity (

158)
Diagnostic: Loss of HCl is favored in 8-Cl due to proximity to N-H.
Differentiation Strategy High CO / Low HCl ratioHigh CO / High HCl ratioUse fragment intensity ratios.
Data Interpretation Guide
  • Identify the Cluster: Look for the

    
     and 
    
    
    
    peaks.
  • Check Neutral Loss 28: If

    
     is absent at high energy, it is likely not a quinolone core (could be an isoquinoline or impurity).
    
  • Calculate Ratio:

    
    .
    
    • If Ratio > 0.5

      
       Suspect 8-position substitution (or position adjacent to N).
      
    • If Ratio < 0.1

      
       Suspect distal substitution (6 or 7 position).
      

References

  • Niessen, W. M. A. (2010). Fragmentation of Quinolones in Mass Spectrometry. Journal of Chromatography A.

  • McCullagh, M., et al. (2010). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Application Note.

  • He, Z., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry. Rapid Communications in Mass Spectrometry.

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Reference for EI Mechanisms).

Sources

A Comparative Guide to X-ray Crystallography Data for Substituted Carbostyrils

Author: BenchChem Technical Support Team. Date: February 2026

For the Eyes of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

The carbostyril (2-quinolone) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous physiologically active substances and approved drugs.[1] Its rigid, planar structure, with a fixed cis lactam amide group, provides a unique template for designing molecules that can interact with high specificity at biological targets.[1] The diverse substitution patterns possible on the carbostyril ring system allow for fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Consequently, the precise determination of the three-dimensional structure of substituted carbostyrils is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

This guide provides a comprehensive comparison of X-ray crystallography data for a selection of substituted carbostyrils, offering insights into how different substituents influence their solid-state architecture. We will delve into the experimental protocols for obtaining this data, compare X-ray crystallography with alternative analytical techniques, and provide a curated list of resources for further exploration.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[2] This powerful technique provides a wealth of information, including bond lengths, bond angles, and the overall molecular conformation, which are crucial for understanding the intricate details of molecular interactions.

Visualizing the Workflow: From Crystal to Structure

The journey from a synthesized carbostyril derivative to its fully resolved crystal structure is a multi-step process. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Deposition Synthesis Synthesis of Substituted Carbostyril Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Growing High-Quality Single Crystals Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Visualization Visualization (e.g., Mercury) Validation->Visualization Deposition Data Deposition (e.g., CSD) Visualization->Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Data of Substituted Carbostyrils

The following table presents a comparison of crystallographic data for a selection of substituted carbostyril derivatives, retrieved from the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[3][4] The data highlights how different substituents impact key structural parameters.

Compound NameCSD RefcodeSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Features & Interactions
4-Hydroxy-2-quinolone YIZJOFP2₁/c8.2346.87912.9819097.4790Planar molecules forming hydrogen-bonded chains via the hydroxyl and carbonyl groups.
Aripiprazole XELSUR01P2₁/c13.77812.3159.6599092.8590The dichlorophenylpiperazine and butoxy side chains extend from the carbostyril core, influencing crystal packing.
Cilostazol CAGXIPP2₁/n10.65513.91113.33390108.3590The cyclohexyltetrazole and butoxy moieties are key features, with intermolecular interactions dominated by van der Waals forces.[5]
3-Bromo-4-methylcarbostyril BAPJISP2₁/c7.96013.1308.89090108.8090The bromine and methyl substituents influence the packing arrangement, with potential for halogen bonding interactions.

Data retrieved from the Cambridge Structural Database ().

Experimental Protocols

Synthesis of a Substituted Carbostyril: Aripiprazole

Aripiprazole, a widely used atypical antipsychotic, serves as an excellent example of a complex substituted carbostyril. Its synthesis involves a multi-step process, a general representation of which is outlined below.

aripiprazole_synthesis DCPP 1-(2,3-Dichlorophenyl)piperazine Intermediate Quaternary Spiro Ammonium Salt Intermediate DCPP->Intermediate Butanediol_derivative 1,4-Dibromobutane Butanediol_derivative->Intermediate Aripiprazole Aripiprazole Intermediate->Aripiprazole Carbostyril_precursor 7-Hydroxy-3,4-dihydrocarbostyril Carbostyril_precursor->Aripiprazole

Caption: Simplified synthesis pathway for Aripiprazole.

Step-by-Step Synthesis Overview:

  • Formation of the Quaternary Spiro Ammonium Salt: 1-(2,3-Dichlorophenyl)piperazine is reacted with a suitable 1,4-disubstituted butane, such as 1,4-dibromobutane, to form a quaternary spiro ammonium salt intermediate.[6]

  • Coupling with the Carbostyril Moiety: The quaternary spiro ammonium salt is then reacted with 7-hydroxy-3,4-dihydrocarbostyril to yield aripiprazole.[6]

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain aripiprazole of high purity.

Obtaining High-Quality Crystals for X-ray Diffraction

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The following protocol outlines a general approach to obtaining diffraction-quality crystals of substituted carbostyrils.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not at room temperature.[3] A systematic screening of various solvents with different polarities is recommended.

  • Dissolution: Dissolve the purified carbostyril derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, more ordered crystals.[7]

  • Crystal Harvesting: Once crystals have formed, they can be carefully collected by filtration.

  • Drying: The crystals should be dried carefully to remove any residual solvent.

Single-Crystal X-ray Diffraction Data Collection

The following is a generalized protocol for collecting single-crystal X-ray diffraction data.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer, and the instrument is configured for data collection. This includes setting the X-ray source (e.g., Mo or Cu Kα radiation) and the detector parameters.[9]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy for collecting a complete dataset is devised based on the crystal's symmetry. This typically involves rotating the crystal and collecting diffraction data over a range of angles.[10]

  • Data Integration and Reduction: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using methods such as direct methods or Patterson synthesis, followed by refinement to optimize the atomic positions and thermal parameters against the experimental data.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and can be particularly useful when obtaining suitable crystals is challenging.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment and connectivity of atoms.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Precise 3D structure, bond lengths, bond anglesConnectivity, conformation in solution, dynamic processes
Strengths Unambiguous atomic resolution structureProvides information on molecular dynamics and behavior in a more biologically relevant state (solution)
Limitations Requires high-quality single crystalsCan be challenging for large molecules; provides an average structure in solution
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample State Solid (single crystal)Solid, liquid, or gas
Information Precise 3D structureMolecular weight, elemental composition, fragmentation patterns
Strengths Definitive structural elucidationHigh sensitivity, requires very small sample amounts
Limitations Requires high-quality single crystalsDoes not provide 3D structural information directly
Powder X-ray Diffraction (PXRD)

PXRD is used to analyze polycrystalline materials and is particularly valuable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have significantly different physical properties, including solubility and bioavailability.[11][12]

Comparison with Single-Crystal XRD:

FeatureSingle-Crystal XRDPowder XRD
Sample Single crystalPolycrystalline powder
Information Complete 3D structure"Fingerprint" of the crystalline phase, unit cell parameters
Application De novo structure determinationPhase identification, polymorphism screening, quality control

Conclusion

The structural characterization of substituted carbostyrils is a critical aspect of drug discovery and development. Single-crystal X-ray diffraction remains the unparalleled method for obtaining high-resolution three-dimensional structural information, providing invaluable insights for rational drug design. However, a comprehensive understanding of a carbostyril derivative's properties often requires a multi-technique approach, integrating data from NMR, mass spectrometry, and powder XRD. By leveraging the strengths of each technique, researchers can build a complete picture of these important molecules, from their precise atomic arrangement to their behavior in solution and their solid-state properties.

References

  • Tashima, T. (2015). The structural use of carbostyril in physiologically active substances. Bioorganic & Medicinal Chemistry Letters, 25(17), 3415–3419. [Link]

  • Waseda University. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Platypus Technologies. (2023). Single-Crystal X-Ray Diffraction (XRD) Explained. [Link]

  • Oshiro, Y., et al. (1991). Carbostyril derivatives. U.S.
  • Iwakuma, T., et al. (1985). Novel carbostyril derivative and process for preparing same.
  • Hedvat, S. (2004). Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates.
  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 31(2), 187-204. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Cambridge Crystallographic Data Centre. (2022). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • University of Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. [Link]

  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Yoshimura, M., et al. (2020). Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method. Crystals, 10(4), 313. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25144831, 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_8)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • U.S. Food and Drug Administration. (2016). PLETAL (cilostazol) tablets, for oral use. [Link]

Sources

Distinguishing 2-Quinolone from 2-Alkoxyquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic synthesis, particularly during the optimization of quinoline-based scaffolds for drug discovery, the ambiguity between N-alkylation (yielding 2-quinolones) and O-alkylation (yielding 2-alkoxyquinolines) is a pervasive challenge. 2-Hydroxyquinoline exists in a tautomeric equilibrium favoring the lactam (2-quinolone) form. However, under basic alkylation conditions, the ambident nucleophilic nature of the anion can lead to mixtures of thermodynamically favored N-alkylated products and kinetically favored O-alkylated isomers.

This guide provides a definitive, field-proven methodology to distinguish these isomers using NMR and IR spectroscopy, supported by experimental protocols and mechanistic insights.

Mechanistic Insight: The Ambident Nucleophile

The core of the identification problem lies in the tautomeric nature of the precursor. The 2-hydroxyquinoline/2-quinolone system reacts as an ambident nucleophile. Understanding the pathway is critical for predicting and controlling the outcome.

Figure 1: Tautomerism and Alkylation Pathways

AlkylationPathways Precursor 2-Hydroxyquinoline (Tautomeric Equilibrium) Anion Ambident Anion (Delocalized Negative Charge) Precursor->Anion Base (e.g., K2CO3, NaH) N_Product N-Alkyl-2-quinolone (Thermodynamic Product) Lactam Form Anion->N_Product Path A: N-Attack (Polar Aprotic Solvents, Hard Electrophiles) O_Product 2-Alkoxyquinoline (Kinetic Product) Lactim Ether Form Anion->O_Product Path B: O-Attack (Ag+ Salts, O-selective conditions)

Caption: The divergence of N- vs. O-alkylation is dictated by reaction conditions, solvent polarity, and the "hardness" of the electrophile.

Spectroscopic Distinction: The "Gold Standard"

While mass spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide unequivocal structural confirmation.

NMR Spectroscopy: The Definitive Method

The most reliable differentiator is the chemical shift of the alkyl group (specifically the carbon attached to the heteroatom) and the carbonyl/C-O carbon.

Comparative Data Table (CDCl₃)
FeatureN-Alkyl-2-Quinolone (Lactam)2-Alkoxyquinoline (Lactim Ether)Differentiation Logic
¹H NMR (N-CH₃ vs O-CH₃) δ 3.60 – 3.80 ppm (Singlet)δ 4.00 – 4.20 ppm (Singlet)N-Methyl protons are more shielded than O-Methyl protons.
¹³C NMR (Alkyl Carbon) δ 29.0 – 35.0 ppm δ 53.0 – 56.0 ppm CRITICAL: The ~20 ppm difference is the most robust diagnostic tool.
¹³C NMR (C2 Ring Carbon) δ 160.0 – 165.0 ppm (C=O)δ 160.0 – 162.0 ppm (C-O)Both are deshielded, but C=O is often slightly further downfield.
¹H NMR (H-3 Ring Proton) δ 6.60 – 6.80 ppm δ 6.90 – 7.10 ppm The H-3 proton in the quinolone is typically more shielded due to the adjacent carbonyl.

Expert Insight: Do not rely solely on the C2 ring carbon shift, as the values can overlap depending on ring substituents. Always prioritize the alkyl carbon shift in ¹³C NMR (approx. 30 ppm for N-Me vs. 55 ppm for O-Me).

IR Spectroscopy: The Rapid Screen

For a quick assessment of crude reaction mixtures or solid products, IR spectroscopy offers an immediate "Yes/No" on the presence of a carbonyl group.

  • 2-Quinolone: Displays a very strong, sharp C=O (amide) stretch at 1650–1680 cm⁻¹ .

  • 2-Alkoxyquinoline: Lacks the carbonyl band.[1] Instead, look for C-O-C stretching vibrations at 1000–1300 cm⁻¹ and C=N stretches around 1600–1620 cm⁻¹.

Experimental Protocols

These protocols are designed to be self-validating systems. Protocol A is for rapid screening, while Protocol B is for definitive structural assignment.

Protocol A: Rapid Identification via ¹H NMR (Crude Mixture)

Purpose: To determine the N/O ratio in a crude alkylation reaction.

  • Sample Prep: Take 10 mg of the crude dried residue. Dissolve completely in 0.6 mL of CDCl₃ . (Avoid DMSO-d₆ if possible, as solvent peaks can obscure the 3.5-4.0 ppm region, though it is acceptable if solubility is an issue).

  • Acquisition: Run a standard ¹H NMR (minimum 16 scans).

  • Analysis:

    • Expand the region between 3.0 and 4.5 ppm .

    • Identify the N-Me singlet (expected ~3.7 ppm).

    • Identify the O-Me singlet (expected ~4.1 ppm).

    • Calculation: Integrate both peaks. The ratio of integrals directly correlates to the molar ratio of isomers.

    • Self-Validation: Check the aromatic region.[2][3][4][5][6] If the H-3 doublet is split into two distinct sets of signals (one ~6.7 ppm, one ~7.0 ppm), this confirms the presence of both isomers.

Protocol B: Definitive Characterization via ¹³C/HMBC

Purpose: To unambiguously assign the structure of a purified compound.

  • Sample Prep: Dissolve 20-30 mg of pure compound in 0.6 mL CDCl₃.

  • Acquisition:

    • Run a ¹³C{¹H} decoupled experiment (minimum 256 scans for good S/N).

    • Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Analysis:

    • Step 1 (¹³C): Check the alkyl region. A peak at ~30 ppm confirms N-alkylation . A peak at ~54 ppm confirms O-alkylation .

    • Step 2 (HMBC): Look for long-range coupling from the alkyl protons.

      • N-Alkyl: The N-CH₃ protons will show a correlation to the C2 carbonyl carbon (~162 ppm) and potentially C8a (bridgehead).

      • O-Alkyl: The O-CH₃ protons will show a correlation only to the C2 carbon (~161 ppm).

    • Self-Validation: In the HMBC of the N-alkyl isomer, the C2 carbonyl carbon often correlates with the H-4 proton (3-bond coupling).

Decision Tree for Isomer Identification

Use this logical flow to rapidly classify your product.

Figure 2: Identification Logic Flow

DecisionTree Start Unknown Isomer Sample IR_Step Step 1: IR Spectroscopy Start->IR_Step Carbonyl_Yes Strong Band @ 1650-1680 cm⁻¹? IR_Step->Carbonyl_Yes Quinolone_Probable Probable N-Alkyl-2-Quinolone Carbonyl_Yes->Quinolone_Probable Yes Alkoxy_Probable Probable 2-Alkoxyquinoline Carbonyl_Yes->Alkoxy_Probable No NMR_Step Step 2: ¹H & ¹³C NMR (CDCl₃) Quinolone_Probable->NMR_Step Alkoxy_Probable->NMR_Step Check_C13 Check Alkyl Carbon Shift NMR_Step->Check_C13 Result_N Shift ~ 29-35 ppm CONFIRMED: N-Alkyl-2-Quinolone Check_C13->Result_N ~30 ppm Result_O Shift ~ 53-56 ppm CONFIRMED: 2-Alkoxyquinoline Check_C13->Result_O ~55 ppm

Caption: A systematic workflow combining IR screening and NMR verification ensures 100% identification accuracy.

References

  • Revelle, W., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2-quinolones. Retrieved from [Link]

  • Specac. (2020). Interpreting Infrared Spectra: Carbonyl Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Standards for Quinolinone Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. Quinolinones, a significant class of synthetic antibacterial agents, are no exception. Process-related impurities and degradation products can impact the therapeutic window and potentially introduce toxicity. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the separation, identification, and quantification of these impurities. This guide provides an in-depth comparison of HPLC retention time standards for quinolinone impurities, grounded in scientific principles and supported by experimental data, to empower you in developing and validating robust analytical methods.

The Imperative of Impurity Profiling in Quinolinones

The identification and quantification of impurities in pharmaceutical raw materials are critical for ensuring effective and safe treatment. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that necessitate the characterization and control of impurities. For quinolones, these impurities can arise from starting materials, by-products of the synthetic route, or degradation of the API under various stress conditions such as light, heat, and humidity. A well-defined impurity profile is therefore a prerequisite for regulatory submission and for guaranteeing batch-to-batch consistency.

Comparative Analysis of HPLC Methodologies for Quinolinone Impurity Profiling

The success of quinolinone impurity analysis by HPLC hinges on the judicious selection of chromatographic conditions. The goal is to achieve adequate resolution between the main API peak and all potential impurities, often present at significantly lower concentrations. This section compares key parameters and their impact on retention times and overall method performance.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl Columns

The choice of the stationary phase is paramount in dictating the selectivity of the separation.

  • Octadecylsilane (C18) Columns: C18 columns are the workhorses of reversed-phase HPLC and are widely employed for the analysis of quinolinone impurities due to their hydrophobicity-based separation mechanism. They are effective in separating a broad range of compounds with varying polarities. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) frequently specify C18 columns for the related substances testing of quinolones like ciprofloxacin and levofloxacin.

  • Phenyl-Hexyl Columns: For challenging separations where C18 columns may not provide sufficient resolution, phenyl-hexyl columns offer an alternative selectivity. These columns exhibit unique π-π interactions with aromatic analytes, a characteristic feature of the quinolinone ring system. This can lead to altered elution orders and improved resolution of structurally similar impurities, particularly positional isomers. The choice between a C18 and a phenyl-hexyl column should be guided by the specific impurity profile of the quinolinone .

Mobile Phase Composition and pH

The mobile phase composition, particularly the organic modifier and pH, significantly influences the retention times of ionizable compounds like quinolones.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers used in the reversed-phase HPLC of quinolones. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Control: Quinolinones possess acidic and basic functional groups, making their retention highly dependent on the mobile phase pH. The pH should be carefully controlled with a suitable buffer to ensure reproducible retention times and optimal peak shapes. For instance, the Ph. Eur. method for ciprofloxacin hydrochloride impurities specifies a mobile phase of acetonitrile and a phosphoric acid solution adjusted to pH 3.0 with triethylamine. This pH ensures that the carboxylic acid group is protonated, leading to increased retention on a reversed-phase column.

Comparative Retention Time Data for Common Quinolinone Impurities

The following tables summarize the relative retention times (RRT) and, where available, the approximate retention times (RT) of known impurities for ciprofloxacin and levofloxacin under pharmacopoeial or published HPLC conditions. It is crucial to note that absolute retention times can vary between systems and columns, hence the emphasis on RRT for impurity identification.

Table 1: HPLC Retention Data for Ciprofloxacin Impurities (based on European Pharmacopoeia method)

ImpurityNameRRTApproximate RT (min)
Ciprofloxacin-1.0~9.0
Impurity A7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-~3.2 (separate method)
Impurity B7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid~0.6~5.4
Impurity C1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-1,4-dihydro-4-oxoisoquinoline-3-carboxylic acid~0.7~6.3
Impurity D1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid N-oxide~1.2~10.8
Impurity E7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid~0.4~3.6
Impurity F1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid ethyl ester~0.5~4.5

Table 2: HPLC Retention Data for Levofloxacin Impurities (based on USP method)

ImpurityNameRRTApproximate RT (min)
Levofloxacin-1.0~7.7 - 16.5 (method dependent)
Related Compound A(S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid~0.9Varies
Related Compound B(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid~2.9Varies
N-Desmethyl levofloxacin(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid~0.4~5.9
D-isomer (Ofloxacin)(R)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid~1.2~19.3

The Role of Certified Reference Standards

The accurate identification and quantification of impurities are impossible without high-purity certified reference materials (CRMs). Several vendors supply pharmacopoeial and non-pharmacopoeial impurity standards for a range of quinolones, including ciprofloxacin, levofloxacin, ofloxacin, and moxifloxacin. When sourcing reference standards, it is essential to obtain a comprehensive Certificate of Analysis (CoA) that includes data on purity, identity, and characterization.

Experimental Protocol: A Validated HPLC Method for Ciprofloxacin Impurities

This section provides a detailed, step-by-step methodology for the determination of related substances in ciprofloxacin hydrochloride, adapted from the European Pharmacopoeia.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ciprofloxacin Hydrochloride CRS and impurity reference standards (B, C, D, E)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Triethylamine (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Mobile Phase: Mix 13 volumes of acetonitrile and 87 volumes of a 2.45 g/L solution of phosphoric acid, adjusted to pH 3.0 with triethylamine.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 278 nm

  • Injection Volume: 50 µL

  • Run Time: At least twice the retention time of ciprofloxacin (approximately 20 minutes)

3. Preparation of Solutions

  • Test Solution: Dissolve 25.0 mg of the ciprofloxacin hydrochloride sample in the mobile phase and dilute to 50.0 mL with the mobile phase.

  • Reference Solution (a): Dissolve 25.0 mg of Ciprofloxacin Hydrochloride CRS in the mobile phase and

A Comparative Guide to Reference Standards for the Purity Analysis of 8-Chloro-5-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 8-Chloro-5-methylquinolin-2(1H)-one is a cornerstone of quality, safety, and efficacy. The choice of an appropriate reference standard is not merely a preliminary step but the very foundation upon which the validity of all subsequent analytical data rests. This guide provides an in-depth technical comparison of the analytical methodologies and reference standard considerations for the purity analysis of 8-Chloro-5-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry.

The Critical Role of Purity in Drug Development

8-Chloro-5-methylquinolin-2(1H)-one belongs to the quinolinone class of compounds, a scaffold present in numerous biologically active molecules.[1][2] The presence of impurities, even in minute quantities, can significantly impact the pharmacological and toxicological profile of a drug candidate. These impurities may arise from starting materials, by-products of the synthesis, or degradation products.[3][4] Therefore, robust and validated analytical methods are imperative to identify and quantify any such impurities.[5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[5][6][7]

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for the comprehensive purity assessment of a compound like 8-Chloro-5-methylquinolin-2(1H)-one. The primary techniques include chromatography for separation and spectroscopy for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][8] For 8-Chloro-5-methylquinolin-2(1H)-one, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Expert Insight: The choice of a C18 column is a logical starting point for many quinoline derivatives due to their moderate polarity.[9][10] The mobile phase composition, particularly the pH, will be critical for achieving good peak shape and resolution, given the presence of the ionizable quinolinone nitrogen.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Pros Simple, robust, good for known impurities.Excellent for separating a wide range of impurities with different polarities.
Cons May not resolve all unknown or closely related impurities.More complex method development.

Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh and dissolve the 8-Chloro-5-methylquinolin-2(1H)-one reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the test sample at the same concentration as the primary standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water. A gradient from 30% to 90% acetonitrile over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Reference Standard Preparation (1 mg/mL) HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Inject Sample_Prep Test Sample Preparation (1 mg/mL) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation

Caption: General workflow for HPLC purity analysis of 8-Chloro-5-methylquinolin-2(1H)-one.

Spectroscopic Techniques for Structural Confirmation and Impurity Identification

While HPLC is excellent for quantification, spectroscopic methods are indispensable for the structural confirmation of the main component and the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of quinoline derivatives.[1][11][12] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure.[1] The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying impurities.[13][14][15] The fragmentation of quinolinone compounds often involves characteristic losses of CO, H₂O, and side chains, which can help in deducing the structure of unknown peaks observed in the chromatogram.[14][16][17]

Table 2: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedPrimary Use in Purity Analysis
¹H and ¹³C NMR Detailed structural information, connectivity of atoms.Structural confirmation of the reference standard, identification of major impurities.[1][11][18]
LC-MS Molecular weight and fragmentation patterns of separated components.Identification of trace-level impurities and degradation products.[5][14]

The Hierarchy of Reference Standards

The term "reference standard" is not monolithic. There is a clear hierarchy, and understanding this is crucial for ensuring the traceability and validity of analytical results.

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, Ph. Eur., NIST) - Highest Purity - Extensively Characterized Secondary_Standard Secondary (In-house) Standard - Qualified against Primary Standard Primary_Standard->Secondary_Standard Qualification Working_Standard Working Standard - Used for routine analysis - Calibrated against Secondary Standard Secondary_Standard->Working_Standard Calibration

Caption: Hierarchy and traceability of analytical reference standards.

Primary Reference Standards

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of the highest purity. These are typically obtained from official sources such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or the National Institute of Standards and Technology (NIST).[19] When a primary standard for 8-Chloro-5-methylquinolin-2(1H)-one is not available from these sources, a well-characterized in-house batch can be established as a primary standard.

Secondary (In-house) Reference Standards

A secondary, or in-house, reference standard is a batch of material that is of high purity and has been thoroughly characterized against a primary reference standard. This standard is used for routine analysis to conserve the more expensive and often limited supply of the primary standard.

Working Standards

Working standards are used for the day-to-day analysis of samples. They are periodically calibrated against the secondary reference standard.

Qualifying an In-house Reference Standard

In the absence of a commercially available primary reference standard from a pharmacopeia, a research organization must qualify its own. This is a rigorous process that involves a battery of analytical tests to confirm the identity, purity, and potency of the chosen batch.

Table 3: Analytical Tests for Qualifying a Primary In-house Reference Standard

TestPurpose
¹H and ¹³C NMR Confirm the chemical structure and identify any organic impurities.[1][11]
Mass Spectrometry Confirm the molecular weight and fragmentation pattern.[13][14]
HPLC Determine the purity by area normalization and quantify any impurities against known standards if available.[3][8]
Elemental Analysis (CHN) Confirm the elemental composition.[20]
Thermogravimetric Analysis (TGA) Determine the amount of residual solvents and water.
Loss on Drying (LOD) Measure the amount of volatile matter.
Water Content (Karl Fischer) Quantify the water content.

Expert Insight: When qualifying an in-house standard, it is crucial to use orthogonal analytical techniques. For example, purity determined by HPLC should be corroborated by another method, such as quantitative NMR (qNMR), to ensure there are no co-eluting impurities.

Conclusion

The selection and proper use of a reference standard for the purity analysis of 8-Chloro-5-methylquinolin-2(1H)-one are fundamental to ensuring the reliability and accuracy of analytical data. A combination of high-resolution chromatographic techniques, such as HPLC, and powerful spectroscopic methods, like NMR and MS, is essential for a comprehensive purity assessment. For routine analysis, a well-characterized in-house secondary reference standard, qualified against a primary standard, provides a robust and cost-effective solution. By adhering to a stringent qualification process and employing validated analytical methods, researchers can have the utmost confidence in their purity data, a critical component in the journey of drug discovery and development.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications.
  • Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline: Spectroscopy Letters - Taylor & Francis Online.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy - PubMed.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem.
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.
  • Chem Service Inc Organic Certified Analytical Reference Standards - Greyhound Chromatography.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals.
  • A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones - Benchchem.
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies.

Sources

Safety Operating Guide

8-Chloro-5-methylquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Guide: Safe Disposal and Handling of 8-Chloro-5-methylquinolin-2(1H)-one

Executive Summary & Immediate Action

The Core Directive: 8-Chloro-5-methylquinolin-2(1H)-one is a halogenated organic solid . Under no circumstances should this compound be disposed of in standard trash, municipal drains, or mixed with non-halogenated organic solvents (e.g., Acetone, Ethanol) without explicit labeling.

Why this matters: The presence of the chlorine atom at the C8 position dictates that this waste must be incinerated at specific high temperatures (>1,100°C) with acid gas scrubbing systems to prevent the formation of dioxins and release of hydrochloric acid (HCl) gas. Misclassification leads to regulatory non-compliance (RCRA violations) and potential damage to standard incinerators.

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical properties that dictate the waste stream.

PropertyData / CharacteristicOperational Implication
Chemical Structure Halogenated Quinolinone (Heterocycle)MUST go to Halogenated Waste stream.
Physical State Solid (Powder/Crystalline)Dispose of as solid waste unless dissolved.
Solubility Low in water; Soluble in DMSO, DCM, ChloroformDo not attempt to dilute with water for drain disposal.
Primary Hazards Irritant (Skin/Eye/Resp); Potential Aquatic ToxicityDouble-bagging required to prevent dust inhalation.
RCRA Status Not P-listed/U-listed by specific name; D-listed characteristics apply if toxic.Treat as Hazardous Waste (Halogenated) .

Expert Insight: While specific toxicological data for this exact isomer is often sparse, quinoline derivatives are structural alerts for genotoxicity. Always apply the Precautionary Principle : treat the solid as if it were a confirmed toxicant.

Operational Disposal Protocol

A. Solid Waste (Pure Compound & Weighing Paper)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bags.

  • Labeling: Must read "Hazardous Waste - Solid - Halogenated Organic."

  • Constituents: List "8-Chloro-5-methylquinolin-2(1H)-one" fully. Do not use abbreviations or chemical formulas alone.

  • Procedure:

    • Transfer the solid carefully to the waste container in a fume hood to avoid dust generation.

    • If the compound is in a vial, place the entire capped vial into the solid waste container.

    • Wipe down the exterior of the waste container before removing it from the hood.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Segregation Rule: If the compound is dissolved in a solvent, the solvent dictates the primary stream, but the solute dictates the halogen status.

    • Scenario 1 (Halogenated Solvent e.g., DCM): Dispose in Halogenated Solvent Waste .

    • Scenario 2 (Non-Halogenated Solvent e.g., Methanol): Because the solute contains Chlorine, the ENTIRE mixture must be classified as Halogenated Waste .

  • Causality: Adding even 1% halogenated material to a non-halogenated fuel-blending stream renders the entire drum unsuitable for standard fuel blending, significantly increasing disposal costs and safety risks.

C. Contaminated Debris (Gloves, Syringes, TLC Plates)
  • Sharps: Chemically contaminated sharps container.

  • Soft Debris: Double-bag in clear polyethylene bags; label as "Debris contaminated with Halogenated Organics."

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of 8-Chloro-5-methylquinolin-2(1H)-one in a research environment.

DisposalWorkflow Start Waste Generation: 8-Chloro-5-methylquinolin-2(1H)-one StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris BinSolid Solid Waste Container Label: 'Toxic/Halogenated Solid' Solid->BinSolid Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinDebris Double-Bagged Dry Waste Label: 'Chem Contaminated' Debris->BinDebris HaloSolvent Yes (Halogenated) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent BinHaloLiq Halogenated Solvent Carboy (Red Can/Tag) HaloSolvent->BinHaloLiq NonHaloSolvent->BinHaloLiq CRITICAL: Upgrade to Halogenated Stream

Figure 1: Decision matrix for segregating halogenated heterocyclic waste. Note the critical step where non-halogenated solutions must be "upgraded" to the halogenated stream due to the solute.[1]

Regulatory & Compliance Context (RCRA)

In the United States, laboratory waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • "Cradle-to-Grave" Liability: You (the generator) remain liable for the waste even after it leaves your facility. Proper labeling ensures the incineration facility handles it correctly.

  • Waste Codes:

    • While 8-Chloro-5-methylquinolin-2(1H)-one is not explicitly listed on the P-list (Acutely Toxic) or U-list (Toxic), it often falls under Process Waste definitions.

    • If the waste exhibits toxicity characteristic leaching (TCLP), it may carry code D000 .

    • Best Practice: Label simply as "Halogenated Organic" to ensure it is routed to an incinerator capable of 99.99% destruction removal efficiency (DRE) for halogenated compounds.

Emergency Response: Spills

If 8-Chloro-5-methylquinolin-2(1H)-one is spilled in the solid phase:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep. Cover the spill with wet paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Cleanup: Scoop the wet slurry into a wide-mouth jar. Label as "Spill Debris - Halogenated."

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinsate into the liquid halogenated waste container.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 8-Chloro-2-methylquinoline (Structural Analog). Retrieved from

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Waste Segregation Guide. Retrieved from

  • Cornell University EHS. (n.d.). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[2][3][1][4] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.